13-Methylheptadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H70N7O17P3S |
|---|---|
Molecular Weight |
1034.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylheptadecanethioate |
InChI |
InChI=1S/C39H70N7O17P3S/c1-5-6-16-27(2)17-14-12-10-8-7-9-11-13-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) |
InChI Key |
ZNSWYRPPGXUNBD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Odyssey of 13-Methylheptadecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 13-Methylheptadecanoyl-CoA, a saturated fatty acid with a methyl branch. Drawing upon the established principles of branched-chain fatty acid catabolism, this document elucidates the probable enzymatic steps, subcellular localization, and ultimate metabolic fate of this molecule. While specific quantitative data for this compound is not extensively available in the current literature, this guide presents relevant data from related pathways to offer a comparative context. Detailed experimental protocols are provided to facilitate further research into the metabolism of this and other methyl-branched fatty acids. Signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the processes involved.
Introduction
Methyl-branched fatty acids, while less common than their straight-chain counterparts, play significant roles in biological systems and are found in various organisms, including bacteria and mammals. Their metabolism presents unique challenges to the standard beta-oxidation pathway due to the steric hindrance imposed by the methyl group. Understanding the degradation of these fatty acids is crucial for fields ranging from microbiology to human metabolic research. 13-Methylheptadecanoic acid is a C18 fatty acid with a methyl group on the 13th carbon. Once activated to its coenzyme A (CoA) ester, this compound, it enters a specialized catabolic pathway primarily localized within the peroxisomes.
The Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed through a modified beta-oxidation pathway. The key determinant of the initial steps is the position of the methyl group. Since the methyl group is not on the beta-carbon (C3), direct beta-oxidation is possible until the methyl-branched carbon is reached.
Peroxisomal Beta-Oxidation
Branched-chain fatty acids are predominantly metabolized in peroxisomes.[1][2] The initial steps of beta-oxidation in peroxisomes are similar to those in mitochondria but are carried out by a distinct set of enzymes.[3][4]
The pathway for this compound is projected as follows:
-
Chain Shortening via Beta-Oxidation: this compound, an 18-carbon acyl-CoA, will undergo five cycles of conventional beta-oxidation. Each cycle shortens the chain by two carbons, releasing an acetyl-CoA molecule.[1] After five cycles, the molecule will be a six-carbon acyl-CoA with a methyl group at the third (beta) position: 3-methylhexanoyl-CoA.
-
Encountering the Methyl Branch: At this stage, the methyl group is on the beta-carbon, which sterically hinders the action of the next enzyme in the beta-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase.[2]
-
Alpha-Oxidation: To overcome this blockage, the cell employs the alpha-oxidation pathway.[5][6] This process removes a single carbon from the carboxyl end of the fatty acid.
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) or a similar enzyme hydroxylates the alpha-carbon of 3-methylhexanoyl-CoA to form 2-hydroxy-3-methylhexanoyl-CoA.
-
Decarboxylation: A lyase then cleaves the bond between the alpha and carboxyl carbons, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing a one-carbon shorter aldehyde, 2-methylpentanal.
-
Oxidation: The aldehyde is then oxidized to a carboxylic acid, 2-methylpentanoic acid, which is subsequently activated to 2-methylpentanoyl-CoA.
-
-
Final Beta-Oxidation Cycles: 2-Methylpentanoyl-CoA can now re-enter the beta-oxidation pathway.
-
One cycle of beta-oxidation of 2-methylpentanoyl-CoA yields propionyl-CoA (a three-carbon unit) and acetyl-CoA (a two-carbon unit).
-
Final Products and Their Fates
The complete oxidation of this compound is predicted to yield:
-
6 molecules of Acetyl-CoA: Generated from the initial five cycles of beta-oxidation and the final cycle after alpha-oxidation. Acetyl-CoA can enter the citric acid cycle for energy production or be used in various biosynthetic pathways.[1]
-
1 molecule of Propionyl-CoA: Generated from the final beta-oxidation cycle of the remaining five-carbon chain. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA.[7][8] Succinyl-CoA is an intermediate of the citric acid cycle.[7]
Signaling Pathway Diagram
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. LIPID MAPS [lipidmaps.org]
- 7. youtube.com [youtube.com]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
The Biological Synthesis of 13-Methylheptadecanoyl-CoA in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological synthesis of 13-Methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, in mammalian systems. The synthesis of this molecule is intrinsically linked to the catabolism of the essential amino acid isoleucine, which provides the unique branched-chain starter unit. The primary elongation of the fatty acid chain is carried out by the multifunctional enzyme Fatty Acid Synthase (FASN), with potential contributions from fatty acid elongase enzymes in subsequent steps. This document details the metabolic pathway, the key enzymes and substrates involved, and the current understanding of the regulatory mechanisms governing this process. Furthermore, it presents a compilation of relevant quantitative data and outlines detailed experimental protocols for the in vitro study and quantification of this biosynthetic pathway. Diagrams illustrating the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. They are found in various mammalian tissues and have been implicated in a range of biological functions, including membrane fluidity, cell signaling, and as components of complex lipids. 13-Methylheptadecanoic acid is an 18-carbon anteiso-BCFA, meaning it has a methyl group on the antepenultimate (n-3) carbon. Its activated form, this compound, is the direct product of its de novo biosynthesis and serves as a precursor for its incorporation into more complex lipid structures. Understanding the biosynthesis of this specific BCFA is crucial for elucidating its physiological roles and for the development of therapeutic strategies targeting lipid metabolism.
The Biosynthetic Pathway
The de novo synthesis of this compound in mammals is a multi-step process that begins with the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. The pathway can be broadly divided into two main stages: initiation and elongation.
Initiation: Generation of the Branched-Chain Primer
The synthesis of anteiso-fatty acids is primed by (S)-2-methylbutyryl-CoA, a direct metabolite of L-isoleucine catabolism. This process occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site of BCAA breakdown.[1][2]
The key enzymatic steps leading to the formation of (S)-2-methylbutyryl-CoA are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by the action of branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then decarboxylated to (S)-2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is an irreversible and rate-limiting step in BCAA catabolism.[3]
The resulting (S)-2-methylbutyryl-CoA serves as the starter unit for the synthesis of odd-numbered anteiso-fatty acids.
Elongation: Fatty Acid Chain Extension
The elongation of the (S)-2-methylbutyryl-CoA primer to form this compound is primarily catalyzed by the cytosolic enzyme complex, Fatty Acid Synthase (FASN).[4][5] FASN iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of a C18 fatty acid from a C5 primer, six cycles of elongation are required.
The reactions of each elongation cycle catalyzed by the different domains of FASN are:
-
Condensation: The acyl group is condensed with malonyl-CoA, releasing CO2.
-
Reduction: The resulting β-ketoacyl group is reduced to a β-hydroxyacyl group, using NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed to form an enoyl-acyl intermediate.
-
Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl group that is two carbons longer than the starting acyl chain.
This cycle is repeated until the 18-carbon acyl chain is formed. The final product, 13-methylheptadecanoic acid, is then released from the acyl carrier protein (ACP) domain of FASN by the thioesterase domain. Subsequently, it is activated to this compound by an acyl-CoA synthetase.
While FASN is the primary enzyme for de novo synthesis up to palmitate (C16:0), longer chain fatty acids are further elongated by a family of enzymes known as fatty acid elongases (ELOVLs), located in the endoplasmic reticulum.[6][7] Studies have shown that ELOVL3 and ELOVL7 can elongate branched-chain acyl-CoAs, suggesting they may be involved in the synthesis of very-long-chain BCFAs or in the further elongation of FASN products.[6][8]
Key Enzymes and Their Regulation
The synthesis of this compound is regulated at multiple levels, primarily through the control of the key enzymes involved in isoleucine catabolism and fatty acid synthesis.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The activity of the BCKDH complex is a critical control point for the supply of the 2-methylbutyryl-CoA primer. Its activity is regulated by a phosphorylation/dephosphorylation cycle.[3]
-
Inactivation: BCKDH kinase (BCKDK) phosphorylates and inactivates the complex.
-
Activation: BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex.
The expression and activity of BCKDK are subject to regulation by various factors, including hormones and nutritional status, thereby linking BCAA catabolism to the overall metabolic state of the organism.[9]
Fatty Acid Synthase (FASN)
FASN is a central enzyme in lipogenesis and its expression and activity are tightly regulated.
-
Transcriptional Regulation: The expression of the FASN gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][10][11] Insulin (B600854) is a potent inducer of SREBP-1c, thus promoting fatty acid synthesis in the fed state.[12] Glucagon, on the other hand, suppresses FASN expression.[12]
-
Hormonal Regulation: Insulin promotes FASN activity, while glucocorticoids have been shown to reduce FASN activity in adipose tissue.[2][13]
-
Allosteric Regulation: The activity of FASN can be allosterically regulated by its substrates and products. Long-chain fatty acyl-CoAs can act as feedback inhibitors.[14][15]
Acyl-CoA Dehydrogenase, Short/Branched Chain (ACADSB)
ACADSB is an enzyme involved in the catabolism of isoleucine and has high specificity for (S)-2-methylbutyryl-CoA.[16][17][18] While its primary role is in the breakdown of this intermediate, its expression and activity can influence the availability of the primer for branched-chain fatty acid synthesis. The transcriptional regulation of the ACADSB gene can therefore indirectly impact the rate of anteiso-fatty acid synthesis.[7][19]
Quantitative Data
Quantitative data on the kinetics of mammalian FASN specifically with 2-methylbutyryl-CoA as a primer are limited. However, studies on FASN with other branched-chain substrates provide insights into the enzyme's capacity to synthesize BCFAs.
| Enzyme | Substrate(s) | Kinetic Parameter | Value | Organism/Tissue | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA (extender) | Turnover number (kcat) | ~170-fold lower than with malonyl-CoA | Metazoan | [20][21] |
| Metazoan Fatty Acid Synthase (mFAS) Ketoacyl Synthase (KS) domain | Branched-chain substrates | Elongation rates | Low | Metazoan | [20][21] |
Note: The available kinetic data is for a branched-chain extender (methylmalonyl-CoA) rather than the specific primer (2-methylbutyryl-CoA). The lower turnover number suggests that the synthesis of branched-chain fatty acids is a less efficient process compared to straight-chain fatty acid synthesis.
Experimental Protocols
The following protocols are adapted from established methods for assaying fatty acid synthase activity and quantifying fatty acids. They can be specifically tailored to study the biosynthesis of this compound.
In Vitro Synthesis of 13-Methylheptadecanoic Acid
This protocol describes the synthesis of 13-methylheptadecanoic acid from its precursors using a crude tissue lysate, which contains the necessary enzymes.
Materials:
-
Tissue source rich in FASN (e.g., liver, adipose tissue)
-
Lysis buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.0, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Reaction buffer (0.1 M potassium phosphate pH 6.6, 1.0 mM DTT, 1.0 mM EDTA)
-
(S)-2-methylbutyryl-CoA (primer)
-
[¹³C₃]-Malonyl-CoA (stable isotope-labeled extender) or [¹⁴C]-Malonyl-CoA (radiolabeled extender)
-
NADPH
-
Reaction termination solution (e.g., 2.5 M NaOH for saponification)
-
Internal standard (e.g., deuterated C17:0)
-
Organic solvents for extraction (e.g., hexane, isopropanol, acetic acid)
Procedure:
-
Prepare Tissue Lysate: Homogenize fresh or frozen tissue in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the cytosolic enzymes. Determine the protein concentration of the lysate.
-
Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, a defined amount of tissue lysate (e.g., 100 µg protein), (S)-2-methylbutyryl-CoA (e.g., 50 µM), labeled malonyl-CoA (e.g., 100 µM), and NADPH (e.g., 250 µM).
-
Initiate and Incubate: Initiate the reaction by adding the tissue lysate. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate and Saponify: Stop the reaction by adding the termination solution (NaOH). Heat at 60°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.
-
Acidify and Extract: Acidify the reaction mixture with HCl. Add the internal standard and extract the free fatty acids with an organic solvent mixture.
-
Derivatize and Analyze: Evaporate the organic solvent and derivatize the fatty acids to their methyl esters (FAMEs) or other suitable derivatives for analysis by GC-MS or LC-MS/MS.
Quantification of 13-Methylheptadecanoic Acid by GC-MS
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the quantification of 13-methylheptadecanoic acid.[22][23][24]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., polar column for FAME separation)
Procedure:
-
Sample Preparation: Derivatize the extracted fatty acids to FAMEs using a suitable reagent (e.g., BF₃-methanol).
-
GC Separation: Inject the derivatized sample onto the GC column. Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of 13-methylheptadecanoate methyl ester and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of a 13-methylheptadecanoic acid standard. Quantify the amount of 13-methylheptadecanoic acid in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Visualizations
Signaling Pathways and Biosynthetic Workflow
Caption: Biosynthetic pathway of this compound from isoleucine.
Caption: Transcriptional regulation of Fatty Acid Synthase (FASN) by insulin and glucagon.
Caption: Experimental workflow for in vitro synthesis and analysis of 13-methylheptadecanoic acid.
Conclusion
The biological synthesis of this compound in mammals is a specialized lipogenic pathway that utilizes a primer derived from isoleucine catabolism. The core of this process is driven by the well-characterized enzyme Fatty Acid Synthase, with potential involvement of fatty acid elongases. The regulation of this pathway is intricately linked to the broader control of amino acid and fatty acid metabolism, with key roles for the BCKDH complex and FASN. While the fundamental steps of this pathway are understood, further research is required to elucidate the specific kinetics and regulatory nuances that govern the synthesis of this and other branched-chain fatty acids. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects, which will be crucial for a complete understanding of the biological significance of this compound in health and disease.
References
- 1. Regulation of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormonal regulation of fatty acid synthetase, acetyl-CoA carboxylase and fatty acid synthesis in mammalian adipose tissue and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AAB - The effect of short/branched chain acyl-coenzyme A dehydrogenase gene on triglyceride synthesis of bovine mammary epithelial cells [aab.copernicus.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nutritional and hormonal regulation of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between fatty acids and the endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of fatty-acid biosynthesis by long-chain acyl CoAs and by lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ACADSB - Wikipedia [en.wikipedia.org]
- 17. uniprot.org [uniprot.org]
- 18. genecards.org [genecards.org]
- 19. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lipidmaps.org [lipidmaps.org]
- 23. lipidmaps.org [lipidmaps.org]
- 24. lipidmaps.org [lipidmaps.org]
The Emerging Role of 13-Methylheptadecanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the roles of common straight-chain and branched-chain fatty acyl-CoAs in cellular metabolism and signaling are increasingly understood, the specific functions of many individual species remain to be elucidated. This technical guide focuses on 13-Methylheptadecanoyl-CoA, a saturated iso-fatty acyl-CoA. Due to a scarcity of direct research on this molecule, this document synthesizes findings from related branched-chain fatty acyl-CoAs to propose a hypothetical signaling role for this compound. We present evidence suggesting that, like other branched-chain fatty acyl-CoAs, it may act as a high-affinity ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), thereby modulating the expression of genes involved in lipid metabolism. This guide provides a framework for future investigation, including detailed experimental protocols and data presentation formats, to facilitate research into the cellular signaling functions of this compound and its potential as a therapeutic target.
Introduction: The Significance of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a wide array of biochemical processes including energy production, lipid synthesis, and protein modification.[1] Beyond their metabolic functions, specific acyl-CoAs have emerged as important signaling molecules that can directly influence gene expression and cellular processes.[2] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are now recognized as potent modulators of cellular signaling pathways, particularly through their interaction with nuclear receptors.[3]
This compound is an iso-branched-chain saturated fatty acyl-CoA. While direct studies on its specific signaling roles are limited, research on structurally similar branched-chain fatty acyl-CoAs provides a strong basis for predicting its function. Evidence suggests that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3][4] This interaction leads to conformational changes in the receptor, recruitment of co-activators, and subsequent regulation of target gene expression.[3]
This guide will explore the hypothesized role of this compound as a signaling molecule, focusing on its potential interaction with PPARα. We will present a model for its mechanism of action, supported by data from related compounds, and provide detailed experimental protocols for researchers to investigate this hypothesis.
Quantitative Data on Acyl-CoA Interactions with PPARα
Quantitative data on the binding affinities of various fatty acyl-CoAs to PPARα highlight the potential for these molecules to act as potent signaling ligands. The following table summarizes key findings from the literature.
| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |
| Phytanoyl-CoA (a branched-chain fatty acyl-CoA) | PPARα | ~11 nM | Quenching of intrinsic amino acid fluorescence | [3] |
| Pristanoyl-CoA (a branched-chain fatty acyl-CoA) | PPARα | ~11 nM | Quenching of intrinsic amino acid fluorescence | [3] |
| Unsaturated Long-Chain Fatty Acyl-CoAs | PPARα | 1-14 nM | Direct fluorescence binding and fluorescence displacement assays | [5] |
| Saturated Long-Chain Fatty Acyl-CoAs | PPARα | 1-13 nM | Direct fluorescence binding and fluorescence displacement assays | [5] |
Note: Direct binding affinity data for this compound is not currently available and represents a key area for future research.
Proposed Signaling Pathway of this compound
Based on the evidence for other branched-chain fatty acyl-CoAs, we propose a hypothetical signaling pathway for this compound centered on the activation of the nuclear receptor PPARα.
Pathway Description:
-
Cellular Entry and Activation: 13-Methylheptadecanoic acid enters the cell and is converted to its active form, this compound, by an acyl-CoA synthetase.
-
Nuclear Translocation and Receptor Binding: this compound translocates to the nucleus and binds to the ligand-binding domain (LBD) of PPARα.
-
Conformational Change and Co-regulator Exchange: Ligand binding induces a conformational change in PPARα, leading to the dissociation of co-repressors and the recruitment of co-activators.
-
Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The PPARα/RXR heterodimer, along with its associated co-activators, initiates the transcription of target genes involved in lipid metabolism, including those for fatty acid oxidation, transport, and uptake.[6]
References
- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
13-Methylheptadecanoyl-CoA and its Link to Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on their carbon backbone. While less common than their straight-chain counterparts, BCFAs play crucial roles in various biological processes and their metabolism is a key area of investigation in metabolic research. 13-Methylheptadecanoyl-CoA is the activated form of 13-methylheptadecanoic acid, a C18 saturated fatty acid with a methyl group on the thirteenth carbon. Due to its structure, its oxidation pathway deviates from the classical beta-oxidation of straight-chain fatty acids, involving a coordinated effort between peroxisomal and mitochondrial machinery. This guide provides an in-depth technical overview of the metabolic fate of this compound, with a focus on its link to fatty acid oxidation, relevant enzymatic processes, and experimental methodologies.
The Challenge of Branched-Chain Fatty Acid Oxidation
The presence of a methyl group on the carbon chain of a fatty acid can sterically hinder the enzymes of the classical beta-oxidation pathway, which typically occurs in the mitochondria. Specifically, a methyl group at an odd-numbered carbon, as in 13-methylheptadecanoic acid, does not directly impede the initial steps of beta-oxidation. However, as the fatty acid is shortened, the methyl group will eventually be positioned closer to the carboxyl end, necessitating specialized enzymatic pathways.
The Metabolic Pathway of this compound Oxidation
The oxidation of this compound is a multi-organellar process, primarily initiating in the peroxisomes and concluding in the mitochondria. The pathway can be conceptualized in the following stages:
Cellular Uptake and Activation
Like other long-chain fatty acids, 13-methylheptadecanoic acid is transported into the cell via fatty acid transporters. Once inside the cytoplasm, it is activated to its coenzyme A (CoA) thioester, this compound, by a long-chain acyl-CoA synthetase (ACS). This activation step is crucial for its subsequent metabolic processing.
Peroxisomal Beta-Oxidation
Due to its length and branched nature, this compound is preferentially transported into the peroxisome for initial chain shortening. The peroxisomal beta-oxidation pathway is similar to the mitochondrial pathway but is catalyzed by a distinct set of enzymes.
The initial cycles of beta-oxidation proceed as follows:
-
Oxidation: Acyl-CoA oxidase (ACOX) catalyzes the introduction of a double bond between the alpha and beta carbons, producing 2-enoyl-CoA and hydrogen peroxide (H₂O₂).
-
Hydration: 2-Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a shortened acyl-CoA.
This cycle repeats, shortening the fatty acyl-CoA by two carbons in each round. For this compound (a C18 branched-chain fatty acid), this process will continue until the methyl group is near the carboxyl end. After several cycles, the resulting branched-chain acyl-CoA is too short for efficient peroxisomal beta-oxidation and is subsequently transported to the mitochondria.
Mitochondrial Beta-Oxidation
The shortened branched-chain acyl-CoA, now in the mitochondria, undergoes further beta-oxidation. The mitochondrial pathway is more efficient at generating ATP compared to the peroxisomal pathway. The key enzymes in mitochondrial beta-oxidation include acyl-CoA dehydrogenases (with varying chain-length specificities), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.
As beta-oxidation of the shortened chain proceeds, a propionyl-CoA molecule will be generated when the cleavage occurs at the carbon atom adjacent to the methyl-branched carbon. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions involving biotin (B1667282) and vitamin B12-dependent enzymes.
The Role of Alpha-Oxidation
It is important to note that for BCFAs with a methyl group at the beta-carbon (3-methyl position), such as phytanic acid, beta-oxidation is initially blocked.[1] These fatty acids must first undergo alpha-oxidation in the peroxisome, a process that removes one carbon from the carboxyl end, to resolve the steric hindrance.[1] While 13-methylheptadecanoic acid does not have a beta-methyl group, the principles of peroxisomal processing of BCFAs are highly relevant.
Key Enzymes in Branched-Chain Fatty Acid Oxidation
The efficient catabolism of this compound relies on the coordinated action of several key enzymes. The substrate specificities and kinetic properties of these enzymes are critical determinants of the metabolic flux through this pathway.
| Enzyme Class | Subcellular Location | Substrate Specificity (General) | Notes |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Cytoplasm, ER, Outer Mitochondrial Membrane, Peroxisomal Membrane | Long-chain and very-long-chain fatty acids | Activates fatty acids to their CoA esters. |
| Acyl-CoA Oxidase (ACOX) | Peroxisome | Straight-chain, branched-chain, and dicarboxylic acyl-CoAs. Different isoforms have varying substrate specificities. | The first and often rate-limiting step in peroxisomal beta-oxidation. Produces H₂O₂.[2] |
| 2-Methylacyl-CoA Racemase (AMACR) | Peroxisome, Mitochondria | 2-methyl-branched-chain acyl-CoAs | Catalyzes the epimerization of 2-methylacyl-CoAs, which is crucial for the beta-oxidation of these molecules.[3] |
| Acyl-CoA Dehydrogenases (ACADs) | Mitochondria | Varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD) | Catalyze the first step of mitochondrial beta-oxidation. |
| Propionyl-CoA Carboxylase | Mitochondria | Propionyl-CoA | A biotin-dependent enzyme that converts propionyl-CoA to methylmalonyl-CoA. |
| Methylmalonyl-CoA Epimerase | Mitochondria | Methylmalonyl-CoA | Interconverts the D and L isomers of methylmalonyl-CoA. |
| Methylmalonyl-CoA Mutase | Mitochondria | L-Methylmalonyl-CoA | A vitamin B12-dependent enzyme that converts L-methylmalonyl-CoA to succinyl-CoA. |
Signaling Pathways and Logical Relationships
The oxidation of this compound is integrated into the broader network of cellular lipid metabolism. The following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Studying the metabolism of this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Fatty Acid Oxidation Assay Using Radiolabeled Substrate
Objective: To measure the rate of oxidation of 13-methylheptadecanoic acid in isolated organelles or cell homogenates.
Materials:
-
[1-¹⁴C]-13-methylheptadecanoic acid (custom synthesis may be required)
-
Isolated mitochondria and/or peroxisomes
-
Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, and fatty acid-free BSA)
-
Cofactors (ATP, CoA, L-carnitine, NAD⁺)
-
Perchloric acid
-
Scintillation cocktail and vials
Procedure:
-
Organelle Isolation: Isolate mitochondria and peroxisomes from tissue (e.g., rat liver) using differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and isolated organelles or cell homogenate.
-
Initiate Reaction: Add [1-¹⁴C]-13-methylheptadecanoic acid to start the reaction. Incubate at 37°C with shaking.
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Separate Products: Centrifuge to pellet the protein. The supernatant contains the acid-soluble metabolic products (¹⁴C-acetyl-CoA and other short-chain acyl-CoAs).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Protocol 2: Analysis of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify this compound and its chain-shortened metabolites.
Materials:
-
Cell or tissue samples
-
Acetonitrile (B52724), methanol, and water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing internal standards.
-
Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs based on their chain length and polarity.
-
MS Detection: Analyze the eluent from the LC column using electrospray ionization (ESI) in positive ion mode. Use selected reaction monitoring (SRM) or high-resolution mass spectrometry to detect and quantify the specific acyl-CoA species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
The oxidation of this compound is a complex metabolic process that highlights the versatility of cellular fatty acid catabolism. Its degradation requires the interplay of both peroxisomal and mitochondrial pathways, involving a suite of specialized enzymes to handle its branched-chain structure. While direct experimental data on this compound is limited, a comprehensive understanding of its metabolism can be inferred from the well-characterized pathways of other branched-chain fatty acids. Further research, employing the methodologies outlined in this guide, will be instrumental in elucidating the precise regulatory mechanisms and physiological significance of this compound oxidation. This knowledge will be invaluable for researchers in the fields of metabolic diseases and drug development, potentially uncovering new therapeutic targets for conditions associated with aberrant fatty acid metabolism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
The Enigmatic Role of 13-Methylheptadecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methylheptadecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA that has been identified as a minor component of the lipid profile in various organisms. As an activated form of 13-methylheptadecanoic acid, it is positioned at the crossroads of branched-chain amino acid catabolism and fatty acid metabolism. While its precise biological roles and signaling pathways are still under investigation, its structural similarity to other long-chain acyl-CoAs suggests potential involvement in membrane fluidity modulation, energy metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound, including its natural occurrence, biosynthetic pathways, and potential metabolic fate. Detailed experimental protocols for its quantification and the visualization of related metabolic pathways are also presented to facilitate further research into this intriguing molecule.
Natural Occurrence
Branched-chain fatty acids (BCFAs), including 13-methylheptadecanoic acid, are found across diverse biological systems. They are particularly abundant in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity[1]. Marine organisms are also a rich source of a wide variety of fatty acids, including branched-chain variants[2]. In mammals, BCFAs are present in smaller quantities, primarily in dairy products and as minor constituents of adipose tissues[3]. The corresponding CoA ester, this compound, is expected to be present intracellularly in tissues where its precursor fatty acid is found, although at likely low concentrations.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. The process begins with the formation of the precursor fatty acid, 13-methylheptadecanoic acid, which is then activated to its CoA ester.
Synthesis of the Precursor Fatty Acid: 13-Methylheptadecanoic Acid
The synthesis of odd-numbered iso-series fatty acids, such as 13-methyltetradecanoic acid (a related compound), utilizes 3-methylbutyryl-CoA as a primer for the fatty acid synthase (FAS) system[4]. 3-Methylbutyryl-CoA is an intermediate in the degradation of leucine. This primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA, following the standard fatty acid synthesis pathway[4]. The synthesis of 13-methylheptadecanoic acid would follow a similar pathway, with the necessary number of elongation cycles to achieve a 17-carbon chain with a methyl branch at the 13th position. The key enzyme in this process is the branched-chain α-keto acid decarboxylase (BCKA), which produces the branched-chain acyl-CoA primers[4][5].
Activation to this compound
The conversion of the free fatty acid, 13-methylheptadecanoic acid, to its metabolically active form, this compound, is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or ligases[6][7][8]. These enzymes facilitate the thioesterification of the fatty acid with coenzyme A in an ATP-dependent manner[6][7][8]. Mammalian long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons[7]. While the specific ACSL isoform that preferentially activates 13-methylheptadecanoic acid has not been definitively identified, it is likely that one or more of the existing ACSLs can perform this function, given their broad substrate specificity[5].
Metabolic Fate and Potential Biological Roles
Once formed, this compound can enter several metabolic pathways. As with other long-chain acyl-CoAs, it can be a substrate for β-oxidation to generate energy, incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, or potentially act as a signaling molecule.
Beta-Oxidation
Branched-chain fatty acids can undergo mitochondrial β-oxidation, although the methyl branch can sometimes require specific enzymatic steps for its removal. A study on the metabolism of a related compound, beta-methyl-heptadecanoic acid, in perfused rat heart and liver showed that it can be metabolized through both alpha- and omega-oxidation pathways, in addition to esterification[9]. It is plausible that this compound is also a substrate for catabolic pathways to yield acetyl-CoA and propionyl-CoA.
Incorporation into Complex Lipids
The primary fate of many acyl-CoAs is their incorporation into cellular lipids. This compound can serve as an acyl donor for the synthesis of phospholipids, which are essential components of cellular membranes. The presence of the methyl branch in the fatty acyl chain would influence the physical properties of the membrane, such as its fluidity and permeability. It can also be esterified to glycerol (B35011) to form triglycerides for energy storage.
Potential Role in Cellular Signaling
Long-chain fatty acyl-CoAs are increasingly recognized as important signaling molecules that can regulate various cellular processes[3][10][11][12]. They can modulate the activity of enzymes and transcription factors. For instance, long-chain acyl-CoAs are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid and glucose metabolism[13][14][15]. While a direct interaction between this compound and PPARs has not been demonstrated, it remains a plausible hypothesis that warrants further investigation.
Quantitative Data
Specific quantitative data on the concentration of this compound in various organisms and tissues is currently scarce in the scientific literature. However, data for total long-chain acyl-CoAs in mammalian tissues provide a general reference range.
| Tissue | Total Long-Chain Acyl-CoA Concentration (nmol/g wet weight) | Reference |
| Rat Liver | 83 ± 11 | [10] |
| Hamster Heart | 61 ± 9 | [10] |
| MCF7 Cells | 80.4 ± 6.1 pmol/10^6 cells | [16] |
| RAW264.7 Cells | 12 ± 1.0 pmol/10^6 cells | [16] |
Note: The values in this table represent the total pool of long-chain acyl-CoAs and not specifically this compound, which is likely a minor component.
Experimental Protocols
The quantification of this compound in biological samples typically involves extraction, separation by liquid chromatography, and detection by tandem mass spectrometry (LC-MS/MS).
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method for the extraction of long-chain fatty acyl-CoAs from frozen muscle tissue[17].
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol (B129727) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Phase Separation: Add 0.5 mL of ice-cold water to the homogenate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Acyl-CoAs: The upper aqueous phase containing the acyl-CoAs is carefully collected. The lower organic phase can be saved for analysis of other lipids.
-
Drying: The collected aqueous phase is dried under a stream of nitrogen gas.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 0.1% ammonium (B1175870) hydroxide (B78521).
Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs by LC-MS/MS[6][7][16][18][19][20][21][22][23].
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide or another suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound ([M+H]+) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. The exact m/z values would need to be determined using a synthesized standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
-
Quantification:
-
A standard curve is generated using a synthesized and purified standard of this compound of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the biological sample.
-
Visualizations
Biosynthetic Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
The Metabolic Crossroads of 13-Methylheptadecanoyl-CoA: A Technical Guide to Predicted Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a saturated, long-chain acyl-CoA with a methyl branch at the thirteenth carbon. While specific enzymatic data for this particular molecule is not extensively documented, its metabolic fate can be predicted with a high degree of confidence based on the well-established principles of fatty acid metabolism, particularly the degradation of other long-chain and branched-chain fatty acyl-CoAs. This technical guide provides an in-depth analysis of the predicted enzymatic reactions involving this compound, focusing on the core pathways of beta-oxidation and acyl-CoA thioesterase activity. This document summarizes available quantitative data for analogous reactions, details relevant experimental methodologies, and provides visual representations of the metabolic pathways.
Predicted Enzymatic Reactions
The primary metabolic pathway for this compound is predicted to be mitochondrial and/or peroxisomal beta-oxidation. Due to the methyl group's position at the 13th carbon, it does not sterically hinder the enzymes of the beta-oxidation spiral at the beta-carbon (C3). Therefore, unlike fatty acids with beta-methyl branches that require an initial alpha-oxidation step, this compound can likely enter the beta-oxidation pathway directly. An alternative, and likely concurrently occurring, reaction is the hydrolysis of the thioester bond by acyl-CoA thioesterases (ACOTs).
Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1] For this compound (an 18-carbon equivalent acyl-CoA), this process would proceed through several cycles.
The key enzymatic steps are:
-
Acyl-CoA Dehydrogenation: Catalyzed by an Acyl-CoA Dehydrogenase (ACAD). Given the chain length, a long-chain ACAD (LCAD) or very-long-chain ACAD (VLCAD) would likely initiate the process. These enzymes exhibit broad substrate specificity.[2]
-
Enoyl-CoA Hydration: An Enoyl-CoA Hydratase (ECH) adds a water molecule across the newly formed double bond.[3] The rate of this reaction is known to decrease with increasing acyl chain length.[4]
-
3-Hydroxyacyl-CoA Dehydrogenation: A 3-Hydroxyacyl-CoA Dehydrogenase (HADH) oxidizes the hydroxyl group. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is specific for longer chain lengths.[5]
-
Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase cleaves the carbon chain, releasing acetyl-CoA and a shortened acyl-CoA. Thiolases have broad chain-length specificity.[6]
This cycle would repeat until the final cycles, which, due to the odd number of carbons in the original fatty acid (heptadecanoic acid, C17), would yield propionyl-CoA in the last thiolytic cleavage step.
Peroxisomal Beta-Oxidation
Very-long-chain and branched-chain fatty acids can also be metabolized via beta-oxidation in peroxisomes.[1][7][8][9] This pathway is particularly important when mitochondrial oxidation is impaired or for substrates that are poorly handled by mitochondria. The enzymatic steps are similar to mitochondrial beta-oxidation but are carried out by a different set of enzymes. A key difference is that the initial dehydrogenation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).
Acyl-CoA Thioesterase (ACOT) Hydrolysis
Acyl-CoA thioesterases catalyze the hydrolysis of acyl-CoAs to free fatty acids and coenzyme A. This reaction can regulate the intracellular pools of acyl-CoAs and free fatty acids, thereby influencing various metabolic and signaling pathways. Acyl-CoA thioesterase 13 (ACOT13), also known as Them2, is a mitochondrial enzyme with a preference for long-chain fatty acyl-CoAs and is a likely candidate for the hydrolysis of this compound.[10][11][12]
Quantitative Data
Direct kinetic data for the enzymatic reactions of this compound are not available in the literature. However, data from studies on similar long-chain and branched-chain acyl-CoAs provide valuable insights into the potential efficiency of these reactions. The following tables summarize relevant kinetic parameters for the key enzymes involved.
Table 1: Predicted Kinetic Parameters for Mitochondrial Beta-Oxidation of Long-Chain Acyl-CoAs
| Enzyme | Substrate Analog | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 2-5 | 5-10 | ~1-5 x 10⁶ | [13] |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | 25-100 | >1000 | ~1-4 x 10⁷ | [3][4] |
| L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxypalmitoyl-CoA | ~5 | ~150 | ~3 x 10⁷ | [5][14] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketopalmitoyl-CoA | 1-10 | >100 | >1 x 10⁷ | [6][15] |
Note: Kinetic parameters are approximate and can vary significantly with experimental conditions. Data for branched-chain substrates is scarce.
Table 2: Kinetic Parameters for Acyl-CoA Thioesterase 13 (ACOT13)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| Myristoyl-CoA (C14:0) | 2.5 | 0.07 | 2.8 x 10⁴ | [11][16] |
| Palmitoyl-CoA (C16:0) | 1.8 | 0.0044 | 2.4 x 10³ | [11][16] |
| Stearoyl-CoA (C18:0) | 1.5 | 0.011 | 7.3 x 10³ | [16] |
Note: Data is for the human ACOT13 enzyme. The presence of a methyl branch on the acyl chain may influence these parameters.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from its corresponding free fatty acid for use in enzymatic assays.
Principle: The synthesis can be achieved by converting the free fatty acid to its N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of coenzyme A.[17] An alternative enzymatic approach utilizes a long-chain acyl-CoA synthetase.[18]
Materials:
-
13-Methylheptadecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium salt)
-
Anhydrous, amine-free solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine
-
Buffer (e.g., potassium phosphate, pH 7.4)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 13-methylheptadecanoic acid and a slight molar excess of NHS in the anhydrous solvent.
-
Add a molar equivalent of DCC to the solution and stir at room temperature for several hours or overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the crude 13-methylheptadecanoyl-NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the crude NHS ester in a minimal amount of a suitable organic solvent.
-
Dissolve coenzyme A in the buffer.
-
Slowly add the NHS ester solution to the coenzyme A solution while stirring vigorously. Maintain the pH of the aqueous solution around 7.5 by adding small amounts of a weak base like triethylamine.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the resulting this compound using reverse-phase HPLC.
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified acyl-CoA.
-
Confirm the identity and purity of the product by mass spectrometry.
-
In Vitro Beta-Oxidation Assay
Objective: To measure the rate of beta-oxidation of this compound using isolated mitochondria or a reconstituted enzyme system.
Principle: The rate of beta-oxidation can be determined by monitoring the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm. This requires a coupled assay where the product of one enzyme is the substrate for the next, with the final production of NADH being the measured output.[14]
Materials:
-
Isolated mitochondria or purified beta-oxidation enzymes (ACAD, ECH, HADH, Thiolase)
-
This compound (synthesized as described above)
-
NAD⁺
-
Coenzyme A
-
FAD (if using purified ACAD)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, Coenzyme A, and FAD (if necessary).
-
Add the isolated mitochondria or the purified enzymes to the cuvette.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a known concentration of this compound to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
Acyl-CoA Thioesterase Activity Assay
Objective: To measure the rate of hydrolysis of this compound by an Acyl-CoA Thioesterase.
Principle: The activity of ACOT can be measured by quantifying the release of free coenzyme A, which has a free thiol group. This can be detected using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a colored product that absorbs at 412 nm.[10]
Materials:
-
Purified Acyl-CoA Thioesterase (e.g., ACOT13)
-
This compound
-
DTNB (Ellman's reagent)
-
Reaction buffer (e.g., potassium phosphate, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer and DTNB.
-
-
Initiation of the Reaction:
-
Add a known concentration of this compound to the cuvette.
-
Initiate the reaction by adding the purified ACOT enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of CoA release using the extinction coefficient for the DTNB-thiol adduct at 412 nm (14,150 M⁻¹cm⁻¹).
-
Determine kinetic parameters by varying the substrate concentration.
-
Visualization of Metabolic Pathways
Predicted Beta-Oxidation of this compound
Caption: Predicted mitochondrial beta-oxidation pathway for this compound.
Alternative Hydrolysis by Acyl-CoA Thioesterase
Caption: Predicted hydrolysis of this compound by Acyl-CoA Thioesterase 13 (ACOT13).
Regulatory Context of Branched-Chain Fatty Acid Metabolism
Caption: Potential regulatory links between BCAA and BCFA metabolism.
Conclusion
The metabolism of this compound is predicted to primarily follow the established pathways of mitochondrial and peroxisomal beta-oxidation, culminating in the production of acetyl-CoA and propionyl-CoA. Concurrently, hydrolysis by acyl-CoA thioesterases like ACOT13 represents an alternative enzymatic reaction. While direct experimental data for this specific molecule is limited, the extensive knowledge of fatty acid metabolism allows for robust predictions of its enzymatic fate. Further research, utilizing the experimental approaches outlined in this guide, is necessary to precisely determine the kinetic parameters and regulatory nuances of this compound metabolism. Such studies will contribute to a more comprehensive understanding of branched-chain fatty acid handling and its implications in health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. ACOT13 - Wikipedia [en.wikipedia.org]
- 13. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Subcellular Landscape of 13-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism. Understanding its subcellular localization is crucial for elucidating its precise metabolic functions and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular distribution of this compound pools, detailed experimental methodologies for its study, and visual representations of key pathways and workflows.
The metabolism of branched-chain fatty acids, such as 13-methylheptadecanoic acid, is primarily localized within peroxisomes.[1][2] These organelles are equipped with a specialized β-oxidation pathway capable of handling the steric hindrance posed by the methyl group.[1][2] While mitochondria are the primary sites for the β-oxidation of straight-chain fatty acids, they are less efficient at metabolizing branched-chain variants.[1] However, peroxisomes and mitochondria exhibit a close metabolic interplay.[1][2] Peroxisomal β-oxidation of long branched-chain fatty acids is incomplete, yielding shorter-chain acyl-CoAs that are subsequently transported to mitochondria for complete oxidation.[1][2]
Data Presentation: Subcellular Distribution of Acyl-CoA Pools
Precise quantitative data on the subcellular distribution of this compound is not extensively documented in publicly available literature. However, based on the established role of peroxisomes in branched-chain fatty acid metabolism, it is hypothesized that the majority of the cellular this compound pool resides within the peroxisomal matrix. The following table is presented as a template for researchers to populate with experimental data. For comparative purposes, representative data for other acyl-CoA species are included from published studies.[3][4]
| Acyl-CoA Species | Whole Cell (pmol/10^6 cells) | Cytosol (%) | Mitochondria (%) | Peroxisomes (%) | Nucleus (%) | Endoplasmic Reticulum (%) |
| This compound | Data not available | Hypothesized Low | Hypothesized Low | Hypothesized High | Data not available | Data not available |
| Acetyl-CoA | ~10-50 | 20-30 | 60-70 | <5 | 5-10 | <5 |
| Propionyl-CoA | ~1-5 | 40-50 | 40-50 | <5 | 5-10 | <5 |
| (iso)Valeryl-CoA | ~0.5-2 | 30-40 | 50-60 | <5 | <5 | <5 |
| Succinyl-CoA | ~5-20 | <5 | >90 | <1 | <1 | <1 |
Note: The provided values for acetyl-CoA, propionyl-CoA, (iso)valeryl-CoA, and succinyl-CoA are approximate and can vary significantly depending on the cell type, metabolic state, and analytical methodology. The distribution of this compound is hypothesized based on the known pathways of branched-chain fatty acid metabolism.
Experimental Protocols
The determination of the subcellular localization of this compound requires a multi-step experimental approach involving subcellular fractionation followed by sensitive analytical quantification.
Subcellular Fractionation by Differential and Density Gradient Centrifugation
This protocol is a standard method for isolating peroxisomes and mitochondria from mammalian cells or tissues with high purity.[5][6]
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Density Gradient Medium (e.g., OptiPrep™ or a self-forming Percoll gradient)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
-
Antibodies against organelle-specific marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria, Calnexin for ER) for Western blot analysis.
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption while minimizing organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction. The pellet contains mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the mitochondrial/peroxisomal pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ gradient of 15%, 20%, 25%, and 30%).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) in an ultracentrifuge with a swinging-bucket rotor.
-
Peroxisomes will band at a higher density than mitochondria. Carefully collect the distinct bands corresponding to the peroxisomal and mitochondrial fractions.
-
-
Purity Assessment:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Perform Western blot analysis on equal amounts of protein from each fraction using antibodies against organelle-specific marker proteins to assess the purity of the isolated organelles.
-
Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction and analysis of acyl-CoAs from subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[7][8]
Materials:
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Extraction Solvent (e.g., ice-cold 2:1:1 acetonitrile (B52724):methanol (B129727):water)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)
-
Reversed-phase C18 column suitable for acyl-CoA analysis
Procedure:
-
Acyl-CoA Extraction:
-
To the isolated subcellular fractions, immediately add a known amount of the internal standard.
-
Add 3 volumes of ice-cold extraction solvent.
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or by accurate mass measurement on a high-resolution instrument. The specific precursor-to-product ion transition for this compound will need to be determined using a chemical standard.
-
-
Data Analysis:
-
Quantify the amount of this compound in each subcellular fraction by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the amount of the acyl-CoA to the protein content of the respective fraction to determine its concentration.
-
Mandatory Visualization
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
Caption: Peroxisomal and mitochondrial interplay in branched-chain fatty acid metabolism.
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining the subcellular localization of acyl-CoAs.
References
- 1. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subcellular fractionation protocol [abcam.com]
- 6. cshlpress.com [cshlpress.com]
- 7. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
13-Methylheptadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The identification of early and reliable biomarkers is crucial for improved diagnosis, risk stratification, and the development of targeted therapeutic interventions. Emerging evidence suggests that alterations in the metabolism of branched-chain fatty acids (BCFAs) are associated with metabolic dysregulation. This technical guide focuses on 13-Methylheptadecanoyl-CoA, a specific odd-branched chain acyl-CoA, as a potential biomarker for metabolic disorders. While direct research on this specific molecule is still emerging, this guide synthesizes the current understanding of BCFAs in metabolic health, providing a framework for future investigation and drug development.
Quantitative Data Summary
While specific quantitative data for this compound in metabolic disorders is limited in the current literature, studies on related branched-chain and odd-chain fatty acids provide valuable insights into the potential alterations to be expected. The following tables summarize representative data from studies on BCFAs and related markers in the context of metabolic syndrome, obesity, and insulin (B600854) resistance.
Table 1: Serum Fatty Acid Profile in Metabolic Syndrome
| Analyte | Healthy Controls (Mean ± SD) | Metabolic Syndrome Patients (Mean ± SD) | Fold Change | p-value | Reference |
| Total Saturated Fatty Acids | Lower | Higher | - | <0.05 | [1] |
| Palmitic Acid (16:0) | Lower | Higher | - | <0.05 | [1] |
| Linoleic Acid (18:2n-6) | Higher | Lower | - | <0.05 | [1] |
| Estimated SCD-1 Activity | Lower | Higher | 1.29 (Odds Ratio) | <0.05 | [2] |
| Estimated D5D Activity | Higher | Lower | 0.71 (Odds Ratio) | <0.001 | [2] |
Note: Data for 13-Methylheptadecanoic acid is not explicitly available in these studies. The presented data on general fatty acid classes and desaturase activities are indicative of the lipid dysregulation seen in metabolic syndrome.
Table 2: Adipose Tissue Fatty Acid Composition in Obesity
| Fatty Acid | Lean Individuals (Mean ± SD) | Obese Individuals (Mean ± SD) | Fold Change | p-value | Reference |
| Palmitic Acid (16:0) | Lower | 22% Increase | - | <0.01 | [3] |
| Stearic Acid (18:0) | Lower | 55% Increase | - | <0.01 | [3] |
| Linoleic Acid (18:2) | Higher | 20% Decrease | - | <0.01 | [3] |
Note: Specific data for 13-methylheptadecanoic acid in adipose tissue of obese individuals was not found. The table reflects general changes in major fatty acids.
Table 3: Correlation of Serum Markers with Insulin Resistance (HOMA-IR)
| Parameter | Correlation with HOMA-IR (r-value) | p-value | Population | Reference |
| Serum Free Alpha-Linolenic Acid (after flaxseed oil) | Negative | Significant | Type 2 Diabetic Patients | [4][5] |
| C-Peptide | 0.652 | 0.001 | Type 2 Diabetic Patients | [6] |
| Fasting Insulin | 0.961 | 0.001 | Type 2 Diabetic Patients | [6] |
| Triglycerides | Positive | <0.001 | Individuals with Metabolic Syndrome | [7] |
| Abdominal Obesity | Positive | <0.001 | Individuals with Metabolic Syndrome | [7] |
Experimental Protocols
Quantification of this compound in Biological Samples using LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[8][9][10]
a. Sample Preparation (Tissue)
-
Excise tissue (e.g., liver, adipose) and immediately freeze in liquid nitrogen.
-
Homogenize 100-200 mg of frozen tissue in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Add an internal standard, such as a stable isotope-labeled version of a related acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA), to each sample for accurate quantification.
-
Perform a two-phase liquid-liquid extraction. The lower organic phase contains lipids, while the upper aqueous/methanol phase contains the acyl-CoAs.
-
Collect the upper phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (Hypothetical): The exact transition would need to be determined by infusing a standard. However, a characteristic neutral loss of 507 Da (adenosine diphosphate) is common for acyl-CoAs.[8][9] The precursor ion would be the [M+H]⁺ of this compound.
-
Data Analysis: Quantify the analyte by comparing the peak area of the analyte to the peak area of the internal standard.
-
Fatty Acid Profiling including 13-Methylheptadecanoic Acid by GC-MS
This protocol is based on standard methods for fatty acid analysis.[11][12][13]
a. Lipid Extraction and Derivatization
-
To 100 µL of serum or plasma, add an internal standard (e.g., heptadecanoic acid-d3).
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Isolate the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding 14% boron trifluoride in methanol and heating at 100°C for 30 minutes.
-
Extract the FAMEs with hexane (B92381).
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
b. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 50°C, hold for 1 minute, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-550.
-
Data Analysis: Identify FAMEs by their retention times and mass spectra compared to a standard mixture (e.g., Supelco 37 Component FAME Mix). Quantify using the internal standard.
-
Signaling Pathways and Molecular Mechanisms
Activation and Metabolism of this compound
13-Methylheptadecanoic acid, a branched-chain fatty acid, is activated to its CoA ester, this compound, by acyl-CoA synthetases (ACSs).[14][15] This activation step is crucial for its subsequent metabolic fate. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes with varying substrate specificities.[16] While the specific ACSL isoform that preferentially activates 13-methylheptadecanoic acid is not yet fully characterized, it is likely to be a member of the ACSL family that handles long-chain fatty acids.
Once activated, this compound can enter the mitochondrial matrix for β-oxidation. The β-oxidation of odd- and branched-chain fatty acids involves a series of enzymatic reactions similar to that of straight-chain saturated fatty acids, with some additional steps to handle the methyl branch.[17][18][19] The final products of the complete oxidation of this compound would be acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, highlighting the anaplerotic potential of odd-chain fatty acid metabolism.
Regulation of Gene Expression via PPARα
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[8] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[20][21] Upon activation by a ligand, such as a fatty acyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound would be expected to upregulate genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase (ACOX1), and medium-chain acyl-CoA dehydrogenase (MCAD).[16] This would lead to an increased capacity for the catabolism of fatty acids, potentially counteracting the lipid accumulation seen in metabolic disorders.
Furthermore, PPARα activation has been shown to have anti-inflammatory effects. It can repress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13] This is a crucial aspect of its potential beneficial role in the context of metabolic syndrome, which is characterized by a state of chronic low-grade inflammation.
Interaction with Inflammatory Pathways
Chronic low-grade inflammation is a key feature of metabolic syndrome. Adipose tissue in obese individuals is infiltrated with macrophages, which contribute to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][22][23] Certain saturated fatty acids, like palmitic acid, have been shown to induce the production of these cytokines in macrophages.[24]
While the direct effects of this compound on macrophage-mediated inflammation are not yet well-defined, its role as a PPARα agonist suggests a potential anti-inflammatory effect. By activating PPARα, it may suppress the signaling pathways that lead to the transcription of TNF-α and IL-6. This could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Conclusion and Future Directions
This compound stands as a promising, yet under-investigated, biomarker for metabolic disorders. Its position as a branched-chain fatty acyl-CoA suggests a role in metabolic regulation through pathways such as PPARα activation. The inverse relationship often observed between BCFA levels and metabolic disease warrants further, more specific investigation into the quantitative changes of this compound in various patient populations.
For researchers and drug development professionals, several key areas require attention:
-
Development of specific and validated quantitative assays for this compound in human plasma, serum, and adipose tissue.
-
Large-scale cohort studies to establish the correlation between this compound levels and the prevalence and incidence of metabolic syndrome, type 2 diabetes, and NAFLD.
-
In-depth mechanistic studies to elucidate the specific acyl-CoA synthetases and metabolic enzymes involved in its metabolism.
-
Investigation of the direct effects of this compound on inflammatory signaling pathways in immune cells and adipocytes.
-
Preclinical studies in animal models to evaluate the therapeutic potential of modulating this compound levels or its downstream signaling pathways.
A deeper understanding of the role of this compound in metabolic health and disease will undoubtedly open new avenues for diagnostics and the development of novel therapeutic strategies to combat the growing epidemic of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid composition of serum lipids predicts the development of the metabolic syndrome in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential fatty acid profile in adipose and non-adipose tissues in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid correlations with HOMA-IR and HOMA-% β are differentially dictated by their serum free and total pools and flaxseed oil supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 15. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ebm-journal.org [ebm-journal.org]
- 17. jackwestin.com [jackwestin.com]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Laboratory markers of metabolic syndrome [explorationpub.com]
Methodological & Application
Application Note: HPLC-Based Separation of 13-Methylheptadecanoyl-CoA
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of 13-Methylheptadecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. The protocol is designed for researchers in metabolic studies, drug discovery, and lipidomics, providing a reliable methodology for the extraction, purification, and quantification of this specific acyl-CoA. The method utilizes a C18 stationary phase with a gradient elution program, ensuring high resolution and reproducible results. This document provides detailed experimental protocols, data presentation tables, and a visual workflow to facilitate implementation.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate and reliable quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation and analysis of these molecules. This application note outlines a comprehensive protocol for the analysis of this compound, adapted from established methods for long-chain and branched-chain fatty acyl-CoAs.[1][2][3]
Experimental Protocols
Extraction and Solid-Phase Purification of this compound from Tissues
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissue samples.[1]
Materials:
-
Tissue sample (< 100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
Glass homogenizer
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Wash the column to remove impurities.
-
Elute the purified acyl-CoAs using 2-propanol.
-
Concentrate the eluent prior to HPLC analysis.
HPLC Separation of this compound
This method utilizes a C18 reverse-phase column with a binary gradient system for optimal separation.[1][2]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size)[2]
Mobile Phase:
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (5 µm) |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid |
| Gradient | Optimized for branched-chain acyl-CoA separation |
| Flow Rate | 0.25 - 0.5 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
Gradient Program: A specific gradient program should be optimized for the best separation of this compound from other acyl-CoA species. A typical gradient would involve a gradual increase in the percentage of Solvent B.
(Optional) LC-MS/MS Analysis for Enhanced Sensitivity and Specificity
For more sensitive and specific quantification, the HPLC system can be coupled to a tandem mass spectrometer (MS/MS).[4][5]
Ionization Mode: Positive Electrospray Ionization (ESI)[4] MS/MS Mode: Selected Reaction Monitoring (SRM)[4] Internal Standard: Heptadecanoyl-CoA can be used as an internal standard for quantification.[4]
Data Presentation
The following table summarizes the expected retention times for various long-chain acyl-CoAs based on similar published methods. The retention time for this compound would need to be determined experimentally but is expected to be in a similar range.
| Acyl-CoA Species | Expected Retention Time (min) |
| Myristoyl-CoA (14:0) | ~15 |
| Palmitoleoyl-CoA (16:1) | ~18 |
| Palmitoyl-CoA (16:0) | ~22 |
| Oleoyl-CoA (18:1) | ~25 |
| Stearoyl-CoA (18:0) | ~28 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and gradient conditions.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The described method provides a comprehensive approach for the separation and analysis of this compound. The use of a C18 column is well-established for the separation of long-chain acyl-CoAs due to its hydrophobic nature, which allows for good retention and resolution of these amphipathic molecules.[1][2] The gradient elution is critical for resolving a complex mixture of acyl-CoAs that may be present in a biological sample. UV detection at 260 nm is suitable for the adenine (B156593) moiety of the coenzyme A molecule, providing a universal detection method for all acyl-CoA species.[1] For studies requiring higher sensitivity and confirmation of identity, coupling the HPLC system to a mass spectrometer is recommended.
Conclusion
This application note provides a detailed protocol for the HPLC-based separation of this compound. The methodology is robust, reproducible, and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The provided workflow and data tables serve as a valuable resource for researchers in the field of lipid metabolism and drug development.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Mass Spectrometry Analysis of 13-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis and quantification of such molecules are crucial for understanding various physiological and pathological processes, including inborn errors of metabolism and metabolic syndromes. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Fatty acyl-CoAs are central intermediates in numerous metabolic pathways, including beta-oxidation and the biosynthesis of complex lipids.[1] The ability to accurately quantify specific acyl-CoA species like this compound is essential for metabolic research and can provide insights into disease mechanisms and therapeutic responses.[2][3]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs. The following procedure is a general guideline and may require optimization based on the specific sample matrix (e.g., cultured cells, tissues).
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water[4]
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 17,000 x g and 4°C)
Procedure:
-
For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) TCA to the culture dish. Scrape the cells and transfer the suspension to a microcentrifuge tube.[4]
-
For tissue samples, homogenize the tissue in an appropriate ice-cold buffer.
-
Spike the sample with a known concentration of the internal standard.
-
Sonicate the samples for 12 pulses of 0.5 seconds each to ensure complete cell lysis and protein precipitation.[4]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (General Guidance):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm x 2.1 mm) is suitable for separating acyl-CoAs.[5]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90/10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation of different acyl-CoA species.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The MRM transitions for this compound are based on its calculated molecular weight and the characteristic fragmentation of acyl-CoAs. All protonated acyl-CoAs typically undergo two major fragmentations: a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and the formation of an adenosine (B11128) phosphate (B84403) fragment at m/z 428.[5][7]
Data Presentation
The quantitative data for this compound should be presented in a clear and structured format. The following table provides a template for summarizing the key mass spectrometry parameters.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | To be determined | To be determined | 428.1 | To be optimized | To be determined | To be determined | To be determined |
| Internal Standard | Specific to IS | Specific to IS | Specific to IS | To be optimized | To be determined | - | - |
Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its precise molecular formula (C39H68N7O17P3S) and confirmed experimentally. The retention time and optimal collision energy are instrument-dependent and require empirical determination.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Metabolic Context of Branched-Chain Fatty Acyl-CoAs
This diagram illustrates the general role of branched-chain fatty acyl-CoAs in cellular metabolism.
References
- 1. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 13-Methylheptadecanoyl-CoA from Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. The study of specific acyl-CoAs is crucial for understanding cellular metabolism, energy homeostasis, and the pathology of various metabolic diseases. Accurate and reliable quantification of these molecules in biological tissues is a critical first step in this research. This document provides a detailed protocol for the extraction of this compound from liver tissue, designed for researchers in academia and the pharmaceutical industry. The protocol is based on established methods for the extraction of long-chain acyl-CoAs and includes specific considerations for a branched-chain analyte.
Data Presentation
| Analyte Category | Reported Concentration Range in Liver (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoAs | 10 - 50 | [1] |
| Total Branched-Chain Fatty Acids | Increased levels observed in NAFLD | [2][3] |
Note: The concentration of a specific branched-chain acyl-CoA like this compound is expected to be a fraction of the total long-chain acyl-CoA pool. Researchers should aim to start with a sufficient amount of tissue (e.g., 100-200 mg) to ensure detectable levels.[4]
Experimental Protocols
This protocol outlines a robust method for the extraction of this compound from liver tissue, followed by purification using solid-phase extraction (SPE). The subsequent analysis is typically performed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Materials and Reagents
-
Liver Tissue: Fresh or snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA is recommended. A custom synthesis of this compound with a stable isotope label (e.g., ¹³C or ²H) would be the ideal internal standard.
-
Homogenization Buffer: 100 mM Potassium Phosphate (B84403) Monobasic (KH₂PO₄), pH 4.9.
-
Extraction Solvents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Isopropanol (IPA), HPLC grade.
-
-
Solid-Phase Extraction (SPE):
-
C18 SPE cartridges (e.g., 100 mg, 1 mL).
-
SPE Vacuum Manifold.
-
Conditioning Solvent: 100% Methanol (B129727), HPLC grade.
-
Equilibration Buffer: 50 mM Ammonium (B1175870) Acetate (B1210297), pH 7.0.
-
Wash Buffer: 20% Methanol in 50 mM Ammonium Acetate, pH 7.0.
-
Elution Solvent: 80% Acetonitrile in water.
-
-
Reconstitution Solvent: 50% Methanol in water.
-
General Lab Equipment:
-
Homogenizer (e.g., bead beater or Dounce homogenizer).
-
Centrifuge capable of 4°C and >10,000 x g.
-
Nitrogen evaporator or vacuum concentrator.
-
Vortex mixer.
-
Analytical balance.
-
Calibrated pipettes.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound.
Step-by-Step Protocol
1. Sample Preparation and Homogenization
1.1. Weigh approximately 100-200 mg of frozen liver tissue in a pre-chilled tube.
1.2. Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard.
1.3. Homogenize the tissue thoroughly on ice until no visible tissue clumps remain.
2. Solvent Extraction
2.1. To the homogenate, add 2 mL of acetonitrile and 1 mL of isopropanol.
2.2. Vortex vigorously for 1 minute.
2.3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
2.4. Carefully transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE) Purification
3.1. Condition the C18 SPE cartridge: Pass 2 mL of 100% methanol through the cartridge.
3.2. Equilibrate the cartridge: Pass 2 mL of 50 mM ammonium acetate (pH 7.0) through the cartridge. Do not let the cartridge run dry.
3.3. Load the sample: Load the supernatant from step 2.4 onto the conditioned and equilibrated SPE cartridge.
3.4. Wash the cartridge: Pass 2 mL of 20% methanol in 50 mM ammonium acetate (pH 7.0) through the cartridge to remove polar impurities.
3.5. Elute the acyl-CoAs: Elute the acyl-CoAs with 1 mL of 80% acetonitrile. Collect the eluate.
4. Sample Concentration and Reconstitution
4.1. Dry the eluate under a gentle stream of nitrogen at room temperature.
4.2. Reconstitute the dried extract in 100 µL of 50% methanol in water.
4.3. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B should be optimized to achieve good separation of this compound from other acyl-CoAs. Branched-chain fatty acyl-CoAs may have slightly different retention times than their straight-chain counterparts.[5][6]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. The fragmentation of the acyl-CoA will yield characteristic product ions.
-
Signaling Pathway and Logical Relationships
The extraction protocol is a linear workflow designed to isolate the target analyte from a complex biological matrix. The logic behind the steps is based on the physicochemical properties of acyl-CoAs.
Caption: Logical flow of the extraction and analysis process.
Conclusion
This protocol provides a comprehensive and detailed methodology for the extraction of this compound from liver tissue. Adherence to this protocol, with careful optimization of the LC-MS/MS parameters, will enable researchers to obtain reliable and reproducible quantitative data for this and other long-chain acyl-CoAs. The use of an appropriate internal standard is critical for accurate quantification.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic and serum branched-chain fatty acid profile in patients with nonalcoholic fatty liver disease: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
Application Notes and Protocols for the Quantitative Analysis of 13-Methylheptadecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is the activated form of 13-methylheptadecanoic acid, a saturated branched-chain fatty acid. As a key metabolic intermediate, its accurate quantification is crucial for understanding various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is highly selective and robust, making it suitable for both research and drug development applications.
The principle of this method is based on the separation of this compound from other cellular components by reversed-phase liquid chromatography, followed by its detection and quantification using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard or an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2]
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenization: Homogenize the biological sample in a suitable buffer on ice.
-
Spiking Internal Standard: Add a known amount of the internal standard solution to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding two volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and the internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 15 mM Ammonium Hydroxide).
LC-MS/MS Method
The following parameters are based on typical methods for long-chain acyl-CoA analysis and should be optimized for the specific instrument used.[1][3][4]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | 0-2.8 min: 20-45% B2.8-3.0 min: 45-25% B3.0-4.0 min: 25-65% B4.0-4.5 min: 65-20% B4.5-5.0 min: 20% B (Re-equilibration) |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The exact m/z values should be determined by direct infusion of a standard of this compound and the chosen internal standard. The fragmentation of acyl-CoAs typically involves a neutral loss of 507 Da.[3][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| Heptadecanoyl-CoA (IS) | [To be determined] | [To be determined] | [To be optimized] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.[3][4]
Data Presentation
The following tables present a summary of the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range | R² |
| This compound | 1 - 1000 ng/mL | > 0.99 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 5 | 95 - 105 | < 15 | < 15 |
| 50 | 90 - 110 | < 10 | < 10 |
| 500 | 90 - 110 | < 5 | < 5 |
Table 3: Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and In Vitro Evaluation of 13-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 13-methylheptadecanoyl-CoA and its subsequent use in in vitro assays. The synthesis is a two-step process involving the chemical synthesis of the precursor fatty acid, 13-methylheptadecanoic acid, followed by its enzymatic ligation to Coenzyme A. The application section details a protocol for an in vitro AMP-activated protein kinase (AMPK) activity assay, a key regulator of cellular energy homeostasis that is modulated by long-chain fatty acyl-CoAs. This guide is intended to provide researchers with a comprehensive workflow for producing and evaluating the biochemical activity of this compound.
Introduction
Long-chain fatty acyl-CoAs (LCFA-CoAs) are critical metabolic intermediates involved in a myriad of cellular processes, including energy metabolism, lipid biosynthesis, and cell signaling.[1][2][3] The specific biological functions of branched-chain fatty acids, such as the iso-fatty acid 13-methylheptadecanoic acid, are of growing interest. The corresponding CoA ester, this compound, is a valuable tool for investigating the enzymes and pathways that metabolize this class of fatty acids. For instance, LCFA-CoAs are known to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of metabolism.[4][5][6] This document outlines the synthesis of this compound and a protocol to assess its effect on AMPK activity in vitro.
Synthesis of this compound
The synthesis of this compound is achieved in two main stages:
-
Chemical Synthesis of 13-Methylheptadecanoic Acid: This precursor fatty acid can be synthesized via various organic chemistry routes. One established method is the Wittig reaction, which allows for the elongation of a shorter fatty acid chain.[7][8][9]
-
Enzymatic Ligation to Coenzyme A: The synthesized 13-methylheptadecanoic acid is then enzymatically activated to its CoA thioester using a long-chain acyl-CoA synthetase (LACS).[1][2][10]
Experimental Protocol: Synthesis of 13-Methylheptadecanoic Acid (Wittig Reaction Approach)
This protocol is adapted from the synthesis of similar iso-fatty acids.[7][8]
Materials:
-
11-Bromoundecanoic acid
-
Sodium methoxide
-
Isobutyraldehyde
-
Solvents (e.g., DMF, toluene, diethyl ether)
-
Reagents for esterification and subsequent hydrolysis (e.g., ethanol, sulfuric acid, potassium hydroxide)
Procedure:
-
Synthesis of the Wittig Salt: React 11-bromoundecanoic acid ethyl ester with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium salt.
-
Ylide Formation: Treat the phosphonium (B103445) salt with a strong base, such as sodium methoxide, to generate the ylide.
-
Wittig Reaction: React the ylide with isobutyraldehyde. This reaction will form the carbon-carbon double bond at the desired position.
-
Hydrogenation: The resulting unsaturated fatty acid ester is then hydrogenated to yield the saturated 13-methylheptadecanoate.
-
Hydrolysis: Finally, the ester is hydrolyzed to the free fatty acid, 13-methylheptadecanoic acid.
-
Purification: The final product should be purified using techniques such as column chromatography or distillation.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond.
Materials:
-
13-Methylheptadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (LACS) from a commercial source or purified from a recombinant expression system
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, and Coenzyme A.
-
Prepare a solution of 13-methylheptadecanoic acid complexed with fatty acid-free BSA.
-
Initiate the reaction by adding the LACS enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction can be monitored by various methods, including HPLC or a radiometric assay if a labeled fatty acid is used.[2]
-
The resulting this compound can be purified using methods like hydrophobic chromatography on Octyl-Sepharose.[10]
Quantitative Data Summary
| Parameter | Synthesis of 13-Methylheptadecanoic Acid | Enzymatic Synthesis of this compound |
| Key Reagents | 11-Bromoundecanoic acid, Triphenylphosphine, Sodium methoxide, Isobutyraldehyde | 13-Methylheptadecanoic acid, Coenzyme A, ATP, LACS |
| Typical Molar Ratios | Varies depending on the specific Wittig reaction conditions | Fatty Acid:CoA:ATP typically 1:1.5:2 |
| Reaction Temperature | Varies by step (e.g., reflux for Wittig salt formation) | 37°C |
| Reaction Time | Several hours to days for the multi-step chemical synthesis | 30 - 60 minutes |
| Typical Yield | ~20-30% overall yield for the chemical synthesis[8] | Quantitative conversion can be achieved[10] |
| Purification Method | Column chromatography, distillation | Hydrophobic chromatography (e.g., Octyl-Sepharose) |
In Vitro Assay: AMPK Activation
Long-chain fatty acyl-CoAs are known to directly bind to and activate AMPK.[4][5] The following protocol describes a cell-free assay to measure the activation of AMPK by the newly synthesized this compound.
Experimental Protocol: In Vitro AMPK Activity Assay
Materials:
-
Purified, active AMPK enzyme
-
This compound
-
AMP (positive control)
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled for kinase assay with specific antibody)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
Magnesium/ATP mixture
-
Phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the AMPK substrate peptide.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-activator control and a positive control with AMP.
-
Pre-incubate the enzyme with the potential activator for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the magnesium/ATP mixture (containing γ-³²P-ATP).
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
Quantitative Data Summary for AMPK Assay
| Component | Stock Concentration | Final Concentration in Assay |
| AMPK Enzyme | 1 mg/mL | 10-50 nM |
| SAMS Peptide | 10 mM | 200 µM |
| This compound | 1 mM | 0.1 - 10 µM (titration) |
| AMP (positive control) | 10 mM | 200 µM |
| ATP | 10 mM | 200 µM |
| γ-³²P-ATP | 10 µCi/µL | 0.5-1 µCi per reaction |
| MgCl₂ | 100 mM | 5 mM |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: In vitro AMPK activation by this compound.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis and in vitro functional characterization of this compound. The successful synthesis of this molecule will enable researchers to further investigate the metabolic pathways and signaling roles of branched-chain fatty acids. The provided AMPK activation assay is a primary example of how this synthesized molecule can be used to probe its effects on key metabolic enzymes. These methods can be adapted for the study of other novel fatty acyl-CoAs.
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 13-Methylheptadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids (BCFAs) is crucial for cellular homeostasis, and dysregulation is associated with various metabolic disorders. Unlike their straight-chain counterparts, the methyl branch in BCFAs necessitates specialized metabolic pathways, primarily involving alpha- and peroxisomal beta-oxidation, to overcome steric hindrance at the branch point.[1][2][3] Understanding the metabolic fate of this compound is essential for elucidating its physiological roles and its potential as a therapeutic target.
These application notes provide detailed protocols for researchers to study the metabolism of this compound in cell culture. The protocols cover cell line selection, stable isotope tracing, acyl-CoA extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The abundance of various acyl-CoA species can vary significantly between different cell lines and under different metabolic conditions. The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[4][5] | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | ~15 | ~5 |
| Propionyl-CoA | 3.532 | ~1 | ~0.5 |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | ~5 | ~2 |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~10 | ~3 |
| C24:0-CoA | - | ~10 | <1 |
| C26:0-CoA | - | ~8 | <0.5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability. The data for MCF7 and RAW264.7 cells are estimations based on published chromatograms and relative abundance data.[6]
Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
1.1. Cell Line Selection:
-
Fibroblasts: Human skin fibroblasts are a suitable model, especially for studying inherited metabolic disorders related to fatty acid oxidation.[7][8]
-
Hepatoma Cell Lines (e.g., HepG2): These cells are metabolically active and are a good model for studying hepatic fatty acid metabolism.[4][5]
-
Breast Cancer Cell Lines (e.g., MCF7): These cells exhibit distinct lipid metabolism profiles and can be used to study the role of BCFAs in cancer.[6]
-
Immune Cells (e.g., RAW264.7): Macrophages and other immune cells actively metabolize fatty acids for energy and signaling.[6]
1.2. Media Preparation for Stable Isotope Tracing:
-
Prepare the appropriate cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
For stable isotope tracing, prepare a stock solution of ¹³C-labeled 13-methylheptadecanoic acid. Due to the poor solubility of free fatty acids in aqueous media, it is crucial to complex them with bovine serum albumin (BSA).
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free medium.
-
Prepare a stock solution of ¹³C-13-methylheptadecanoic acid in ethanol.
-
Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to facilitate binding.
-
Incubate the mixture at 37°C for 30-60 minutes to ensure complete conjugation.
-
Sterile-filter the final fatty acid-BSA conjugate solution before adding it to the cell culture medium.
-
1.3. Cell Seeding and Treatment:
-
Seed the chosen cell line in culture plates or flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Replace the standard culture medium with the medium containing the ¹³C-13-methylheptadecanoic acid-BSA conjugate. The final concentration of the labeled fatty acid should be determined based on preliminary dose-response and toxicity studies.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in labeled metabolites.
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.
2.1. Reagents and Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)
-
Internal standards (e.g., a mixture of odd-chain acyl-CoAs or stable isotope-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
2.2. Cell Harvesting and Lysis:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent containing internal standards directly to the plate.
-
Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in the ice-cold extraction solvent containing internal standards.
-
2.3. Extraction and Sample Preparation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
3.1. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized to achieve good separation of this compound and its potential metabolites.
3.2. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for the detection of acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification of this compound and its expected metabolites. Precursor-to-product ion transitions should be optimized for each analyte using authentic standards if available. For ¹³C-labeled compounds, the mass shift in the precursor and product ions should be calculated and included in the MRM method.
-
Data Analysis: The peak areas of the endogenous and ¹³C-labeled analytes are integrated. The ratio of the labeled to the unlabeled species provides information on the metabolic flux through the pathway. Absolute quantification can be achieved by using a calibration curve of known standards.
Mandatory Visualization
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for studying BCFA metabolism.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 13-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of fatty acids. However, the direct analysis of long-chain fatty acyl-CoAs, such as 13-Methylheptadecanoyl-CoA, is challenging due to their low volatility and the polar nature of the carboxyl group.[1][2][3] To overcome these challenges, derivatization is a critical step to convert the fatty acid into a more volatile and less polar derivative, making it amenable for GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis.
The overall workflow first involves the hydrolysis of the acyl-CoA to release the free fatty acid, followed by derivatization. The most common derivatization techniques for fatty acids are esterification (typically methylation to form Fatty Acid Methyl Esters - FAMEs) and silylation.[1]
Experimental Workflow
The general experimental workflow for the GC-MS analysis of this compound is depicted below. This process involves the initial hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a volatile ester, and subsequent analysis by GC-MS.
Caption: Workflow for GC-MS analysis of this compound.
Derivatization Techniques and Protocols
Two primary methods for the derivatization of the released 13-Methylheptadecanoic acid are detailed below: acid-catalyzed esterification to form a Fatty Acid Methyl Ester (FAME) and silylation to form a Trimethylsilyl (B98337) (TMS) ester.
Acid-Catalyzed Esterification (FAME Synthesis)
This is the most common derivatization technique for fatty acids, converting them into their corresponding methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry.[1] A common reagent for this is Boron Trifluoride (BF₃)-Methanol.
Protocol: Esterification using Boron Trifluoride (BF₃)-Methanol
-
Sample Preparation: Place the dried sample containing the hydrolyzed 13-Methylheptadecanoic acid into a screw-capped glass tube with a PTFE liner.[1]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the sample tube.[1]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or heptane).
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.[1]
-
Collection: Allow the layers to separate. Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
Silylation (TMS Ester Synthesis)
Silylation is an alternative method that converts the fatty acid to a volatile trimethylsilyl (TMS) ester.[1] A common and effective reagent for this is Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][2]
Protocol: Silylation using BSTFA with 1% TMCS
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of the fatty acid) in an aprotic solvent like acetonitrile (B52724) into an autosampler vial.[1]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Quantitative Data Summary
The following tables summarize quantitative data from studies using derivatization techniques for the GC-MS analysis of fatty acids. While specific data for this compound is not available, the data for other long-chain and branched-chain fatty acids provide a good reference for expected performance.
Table 1: Performance of Pentafluorobenzyl Bromide (PFBBr) Derivatization for Short-Chain Fatty Acids
| Parameter | Value | Reference |
| Limit of Detection | 0.244 - 0.977 µM | [4][5] |
| Recovery Rates | 55.7% - 97.9% | [4][5] |
| Derivatization Time | 90 minutes | [4][5] |
| Derivatization Temp. | 60 °C | [4][5] |
Table 2: Quality Parameters for GC-MS Quantification of Cyclopropane Fatty Acids in Cheese
| Parameter | Value | Reference |
| Limit of Detection | 60 mg/kg of cheese fat | [6] |
| Limit of Quantitation | 200 mg/kg of cheese fat | [6] |
Logical Relationships in Derivatization
The choice of derivatization technique can depend on the sample matrix and the presence of other functional groups. The following diagram illustrates the decision-making process for selecting a suitable derivatization method.
Caption: Decision logic for choosing a derivatization method.
Conclusion
The derivatization of this compound, following hydrolysis, is an essential step for its successful analysis by GC-MS. Both acid-catalyzed esterification to form FAMEs and silylation to form TMS esters are robust and reliable methods. The choice of method will depend on the specific requirements of the analysis and the complexity of the sample matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement quantitative GC-MS assays for this and other long-chain branched fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Absolute Quantification of 13-Methylheptadecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methylheptadecanoyl-CoA is a branched long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The accurate quantification of specific acyl-CoA species is essential for understanding their roles in metabolic regulation and disease pathogenesis. This document provides a detailed protocol for the absolute quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]
Principle
This method employs a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) to isolate acyl-CoAs from complex biological matrices.[4][5] Quantification is achieved by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][6][7] The use of a stable isotope-labeled internal standard (IS) is crucial for accurate absolute quantification, correcting for matrix effects and variations in extraction recovery and instrument response. Given that a specific standard for this compound may not be commercially available, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is recommended as an internal standard.[7]
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid (FA), Potassium phosphate (B84403) (KH₂PO₄)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized ¹³C-labeled this compound
-
Solid-Phase Extraction (SPE): Oasis HLB 1cc (30 mg) SPE columns or equivalent
-
Biological Matrix: Tissue homogenates, cell lysates, etc.
2. Sample Preparation
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][4]
-
Homogenization: Homogenize ~50-100 mg of frozen tissue or cell pellet in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Protein Precipitation & Extraction:
-
Add 2 mL of ice-cold ACN/IPA (3:1, v/v) containing the internal standard (e.g., 1 nmol C17:0-CoA) to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 mL of MeOH, followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 25 mM ammonium hydroxide.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A).
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Key Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument.
-
SRM Transitions: The exact m/z values should be determined by direct infusion of a standard. Hypothetical transitions are provided below based on calculated molecular weights.
-
Analyte (this compound): Precursor [M+H]⁺ → Product
-
Internal Standard (C17:0-CoA): Precursor [M+H]⁺ → Product
-
-
A common fragmentation for acyl-CoAs is the neutral loss of 507 Da (3'-phospho-ADP).[3][5][7]
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1048.5 | 541.5 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1034.5 | 527.5 | 100 | 35 |
Table 2: Example Calibration Curve Data (Hypothetical)
| Calibrant Conc. (nM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,900 | 150,500 | 0.504 |
| 100 | 151,000 | 149,900 | 1.007 |
| 500 | 755,000 | 150,200 | 5.027 |
A linear regression of the Area Ratio vs. Concentration would be used to quantify unknown samples. (e.g., y = mx + c, R² > 0.99)
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the absolute quantification of this compound.
Diagram 2: Metabolic Activation Pathway
Caption: Biosynthesis of this compound from its fatty acid precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of 13-Methylheptadecanoyl-CoA for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylheptadecanoyl-CoA is a saturated fatty acyl-CoA with a methyl branch, playing a role in cellular lipid metabolism. The ability to visualize its trafficking and localization within live cells is crucial for understanding its function in various physiological and pathological processes. Fluorescent labeling of this compound provides a powerful tool for real-time imaging studies, offering insights into its uptake, transport, and incorporation into complex lipids. This document provides detailed application notes and protocols for the fluorescent labeling of this compound, tailored for researchers in cell biology, biochemistry, and drug development.
Two primary strategies for fluorescently labeling this compound are presented:
-
Direct Labeling of 13-Methylheptadecanoic Acid with a BODIPY Dye , followed by enzymatic conversion to its CoA thioester.
-
Click Chemistry-based Labeling , which involves the metabolic incorporation of an alkyne- or azide-modified 13-methylheptadecanoic acid followed by bioorthogonal ligation to a fluorescent reporter.
Data Presentation
Table 1: Photophysical Properties of Common Fluorescent Dyes for Fatty Acid Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Photostability |
| BODIPY FL | ~503 | ~512 | High (~0.9) | >80,000 | High |
| BODIPY 558/568 | ~558 | ~568 | High | High | High |
| BODIPY 581/591 | ~581 | ~591 | High | High | Moderate |
| NBD | ~466 | ~539 | Moderate | ~22,000 | Moderate |
| Dansyl | ~336 | ~563 | Low to Moderate | ~4,300 | Low |
Note: The exact spectral properties can vary depending on the solvent environment and conjugation to the fatty acid.
Table 2: Comparison of Labeling Strategies
| Feature | Direct Labeling (e.g., BODIPY) | Click Chemistry |
| Labeling Step | Chemical synthesis prior to cellular introduction. | Two-step: metabolic incorporation of a modified fatty acid followed by a bioorthogonal reaction. |
| Specificity | Labels the fatty acid directly. | Labels the metabolically incorporated fatty acid. |
| Potential for Perturbation | The bulky dye may alter the fatty acid's metabolism. | The small alkyne or azide (B81097) tag is less likely to interfere with metabolism. |
| Signal Amplification | No inherent signal amplification. | Can be combined with signal amplification strategies. |
| Versatility | Limited to the specific labeled fatty acid synthesized. | The same modified fatty acid can be labeled with different reporters (fluorophores, biotin). |
Experimental Protocols
Protocol 1: Synthesis of BODIPY FL-labeled 13-Methylheptadecanoic Acid
This protocol describes the synthesis of a fluorescent analog of 13-methylheptadecanoic acid using the bright and photostable BODIPY FL dye.
Materials:
-
13-Methylheptadecanoic acid
-
BODIPY FL, SE (Succinimidyl Ester)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Activation of 13-Methylheptadecanoic Acid:
-
Dissolve 13-methylheptadecanoic acid (1 equivalent) in anhydrous DMF.
-
Add DSC (1.2 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours until the formation of the succinimidyl ester is complete (monitored by TLC).
-
-
Conjugation with BODIPY FL Amine:
-
In a separate flask, dissolve BODIPY FL amine derivative (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the solution.
-
Slowly add the activated 13-methylheptadecanoic acid solution to the BODIPY FL amine solution.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to isolate the BODIPY FL-labeled 13-methylheptadecanoic acid.
-
Collect the fluorescent fractions and evaporate the solvent.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Enzymatic Synthesis of BODIPY FL-13-Methylheptadecanoyl-CoA
This protocol utilizes an acyl-CoA synthetase to convert the fluorescently labeled fatty acid into its active CoA thioester form.[1]
Materials:
-
BODIPY FL-labeled 13-methylheptadecanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[1]
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
CoA (1 mM)
-
BODIPY FL-labeled 13-methylheptadecanoic acid (0.5 mM, dissolved in a small amount of DMSO)
-
Acyl-CoA Synthetase (1-5 units)
-
-
The final volume should be adjusted with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification by HPLC:
-
Stop the reaction by adding a small volume of acetic acid.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Filter the supernatant and inject it onto a C18 reverse-phase HPLC column.[2]
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) to separate the fluorescent acyl-CoA from the unreacted fatty acid and other components.[2]
-
Monitor the elution using a fluorescence detector set to the excitation and emission wavelengths of BODIPY FL (e.g., Ex: 485 nm, Em: 515 nm).
-
Collect the peak corresponding to the fluorescently labeled acyl-CoA.
-
Lyophilize the collected fraction to obtain the purified product.
-
Protocol 3: Live-Cell Imaging of this compound Metabolism
This protocol describes the introduction of the fluorescently labeled this compound into cultured cells for visualization of its metabolic fate.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)
-
BODIPY FL-13-Methylheptadecanoyl-CoA (from Protocol 2)
-
Cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescence microscope with appropriate filter sets for BODIPY FL
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of BODIPY FL-13-Methylheptadecanoyl-CoA in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 1% w/v).
-
Add the fluorescent acyl-CoA stock solution to the BSA solution to achieve a final labeling concentration (typically 1-10 µM). The BSA helps to solubilize the fatty acyl-CoA and facilitate its uptake by cells.
-
Incubate the labeling medium at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells with warm phosphate-buffered saline (PBS).
-
Remove the PBS and add the pre-warmed labeling medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS containing 1% fatty acid-free BSA to remove excess probe.
-
Wash the cells once more with warm PBS.
-
Add fresh, pre-warmed cell culture medium (without phenol (B47542) red for better imaging) to the cells.
-
If co-staining with organelle trackers, follow the manufacturer's protocol.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (e.g., excitation ~488 nm, emission ~520 nm).[3]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Fluorescent Labeling and Imaging
Caption: Workflow for labeling and imaging this compound.
Diagram 2: Potential Metabolic Fate of this compound
Caption: Potential metabolic pathways of this compound in a cell.
Diagram 3: Click Chemistry Labeling Strategy
Caption: Workflow for click chemistry-based labeling of 13-MHD.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in mass spec analysis of 13-Methylheptadecanoyl-CoA.
Welcome to the technical support center for the mass spectrometry analysis of 13-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide
Issue: Poor Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Ion suppression due to co-eluting matrix components is a primary suspect when signal intensity is compromised.[1][2][3] Matrix components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of the target analyte in the mass spectrometer source.[2][4]
Solutions:
-
Optimize Sample Preparation: A robust sample preparation protocol is the first line of defense against matrix effects.
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not be sufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning this compound into a solvent immiscible with the bulk of the matrix.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away. This is often the most effective method for complex matrices.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the elution time of your analyte.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Metal-Free Columns: For compounds prone to chelation, metal-free columns can prevent analyte interaction with stainless steel components, reducing signal loss.[1]
-
-
Employ an Appropriate Internal Standard: An internal standard (IS) is crucial for accurate quantification, especially in the presence of matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-d3) is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction.[2][5]
-
Structural Analog: If a SIL-IS is unavailable, a close structural analog that does not occur endogenously in the sample can be used. Odd-chain fatty acyl-CoAs are often suitable for this purpose.[6]
-
Issue: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause: Inconsistent matrix effects across different samples can lead to significant variability in analyte response.[5] This is often due to inherent biological variability or slight inconsistencies in sample collection and preparation.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QC samples in the same biological matrix as your study samples. This ensures that the standards and QCs experience similar matrix effects as the unknowns, improving accuracy.[5]
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is highly effective at correcting for sample-to-sample variations in ion suppression.[5][7]
-
Dilution of the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[5][8] This is only a viable option if the concentration of this compound is high enough to be detected after dilution.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[2][9] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][9]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[8] In this experiment, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the infused analyte indicates the retention time at which co-eluting matrix components are causing ion suppression.[10]
Q3: What type of internal standard is best for the analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as ¹³C- or ²H-labeled this compound, is the gold standard.[2][5] It has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by matrix effects in the same way.[10] If a SIL-IS is not available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be a suitable alternative.[6][11]
Q4: Can my choice of ionization source influence matrix effects?
A4: Yes, the choice of ionization source can impact the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). However, the suitability of each source depends on the analyte's properties. For acyl-CoAs, ESI is commonly used.
Q5: Are there any software-based approaches to correct for matrix effects?
A5: While the primary strategies for mitigating matrix effects involve improvements in sample preparation and chromatography, some software tools and data processing techniques can help. For instance, advanced normalization algorithms and the use of multiple internal standards can be employed. However, these should be seen as complementary to, not a replacement for, robust experimental design.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing the internal standard (e.g., this compound-d3).
-
Protein Precipitation: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the instrument and fragmentation pattern)
-
Internal Standard: Precursor Ion > Product Ion
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Factor (%) |
| Protein Precipitation | 1.2 x 10⁵ | 45% |
| Liquid-Liquid Extraction | 3.5 x 10⁵ | 72% |
| Solid-Phase Extraction | 5.8 x 10⁵ | 91% |
Table 2: Effect of Internal Standard on Quantitative Accuracy
| Internal Standard Type | Calculated Concentration (µM) | Accuracy (%) |
| No Internal Standard | 0.85 | 56.7% |
| Structural Analog (C17:0-CoA) | 1.32 | 88.0% |
| Stable Isotope-Labeled (SIL) | 1.48 | 98.7% |
Note: The data presented in these tables are for illustrative purposes and will vary based on the specific experimental conditions and matrix.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in mass spec analysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Importance of matrix effects in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability of 13-Methylheptadecanoyl-CoA in different storage conditions.
Technical Support Center: 13-Methylheptadecanoyl-CoA
This technical support center provides guidance on the stability of this compound under various storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, much of the guidance is based on the general behavior of long-chain and branched-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound solutions?
For short-term storage (up to 24 hours), it is recommended to keep aqueous solutions of this compound on ice or at 4°C. Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers at room temperature.[1] To minimize degradation, use buffers at a neutral or slightly acidic pH and handle solutions quickly.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C or -80°C.[2] It is advisable to aliquot the compound into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Storing the compound as a dry powder or in a non-aqueous solvent like DMSO may also enhance stability.
Q3: How does pH affect the stability of this compound?
The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to maintain solutions at a pH between 6.0 and 7.5 to minimize chemical hydrolysis.
Q4: Can I store this compound in an aqueous buffer for several days at 4°C?
Based on studies of similar long-chain fatty acyl-CoAs, significant degradation can occur in aqueous buffers even at 4°C over several days. One study on 16:1-CoA showed substantial degradation after just one day at room temperature.[1] While 4°C will slow this process, it is not recommended for storage longer than 24 hours. For multi-day experiments, fresh preparations or proper long-term storage methods should be considered.
Q5: Are there any additives that can improve the stability of this compound in solution?
The presence of acyl-CoA binding proteins (ACBPs) has been shown to slow the degradation of long-chain fatty acyl-CoAs by sequestering them and protecting the thioester bond from hydrolysis.[1] Depending on the experimental context, the addition of a carrier protein like BSA might offer some protection, although this has not been specifically documented for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term use. Verify the integrity of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Low or no biological activity | Loss of active compound due to hydrolysis of the thioester bond. | Ensure the pH of your buffers is within the optimal range (6.0-7.5). Avoid prolonged incubation at room temperature. |
| Precipitation of the compound in aqueous buffer | Low solubility of the long-chain fatty acyl-CoA in aqueous solutions. | Consider using a small amount of an organic co-solvent like DMSO or ethanol (B145695) to aid in solubilization before diluting into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Stability Data Summary
| Storage Condition | Solvent/Buffer | Stability | Recommendation |
| Room Temperature | Aqueous Buffer | Highly unstable; significant degradation within 24 hours.[1] | Avoid. Prepare fresh solutions immediately before use. |
| 4°C | Aqueous Buffer | Limited stability; suitable for short-term use (up to 24 hours). | Use for temporary storage during an experiment. |
| -20°C | Aqueous Buffer / Organic Solvent | Good stability for several months.[2] | Recommended for short to medium-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Aqueous Buffer / Organic Solvent | Excellent stability for long-term storage. | Recommended for archiving stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in an appropriate solvent. For a concentrated stock solution, consider using a minimal amount of a slightly acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.5) or an organic solvent like DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260) in a quartz cuvette. The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Sample Preparation: At designated time points, withdraw an aliquot of the stored this compound solution. Immediately mix with an equal volume of a "stop solution" (e.g., 10% acetic acid in methanol) to quench any enzymatic or chemical degradation.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for fatty acyl-CoA analysis.
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. For example, start at 10% B, ramp to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
-
Analysis: The peak corresponding to this compound is identified by its retention time, which can be compared to a freshly prepared standard. The peak area is integrated to quantify the amount of intact compound remaining. The percentage degradation is calculated by comparing the peak area at a given time point to the peak area at time zero.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Activation of PPARα by branched-chain fatty acyl-CoAs.
References
Technical Support Center: Optimizing Chromatographic Resolution of 13-Methylheptadecanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 13-Methylheptadecanoyl-CoA isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound isomers.
Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for my this compound isomers?
Answer: Poor peak shape can arise from several factors related to the sample, mobile phase, or column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the phosphate (B84403) groups of the CoA moiety, causing peak tailing. To mitigate this, use a column with end-capping or add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase.
-
Inappropriate Solvent for Sample Dilution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] Ensure your sample solvent is as weak as, or weaker than, the starting mobile phase conditions.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.[2] Implement a column washing step after each run or replace the column if performance does not improve.
Question: My this compound isomers are co-eluting or have very poor resolution. How can I improve their separation?
Answer: Achieving baseline separation of isomers is challenging. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient provides more time for the isomers to interact with the stationary phase, often improving separation. Experiment with reducing the rate of organic solvent increase.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Adjust the Mobile Phase pH: The charge state of the molecule can affect its retention. For acyl-CoAs, a slightly acidic to neutral pH is typically used. Small adjustments to the mobile phase pH can sometimes improve selectivity between isomers.
-
Change the Stationary Phase: Not all C18 columns are the same. Differences in silica (B1680970) purity, particle size, and bonding density can influence selectivity. Consider trying a C18 column from a different manufacturer or a column with a different chemistry, such as a C30 phase, which can offer better shape selectivity for lipid isomers.[3]
-
Lower the Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction with the stationary phase. However, this may also increase viscosity and backpressure.
Question: I am experiencing significant variability in retention times for my this compound isomer peaks. What is the cause?
Answer: Retention time instability is a common issue in liquid chromatography.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.[4]
-
Pump Performance Issues: Fluctuations in pump pressure or inaccurate solvent mixing can lead to shifting retention times.[5] Check for leaks, ensure proper solvent degassing, and verify pump performance.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[2] A thermostatically controlled column oven is crucial for reproducible results.
-
Mobile Phase Instability: If using buffered mobile phases, ensure they are freshly prepared, as pH can change over time due to absorption of atmospheric CO2. Microbial growth in aqueous mobile phases can also be a problem.[4]
Question: My baseline is noisy or drifting, making it difficult to integrate the peaks of my this compound isomers. What can I do?
Answer: A stable baseline is critical for accurate quantification.
-
Solvent Contamination: Use high-purity solvents (HPLC or MS-grade) and ensure your solvent bottles and lines are clean.
-
Detector Lamp Issues: An aging detector lamp can cause a noisy baseline.[1] Check the lamp's usage hours and replace it if necessary.
-
Dirty Flow Cell: Contaminants in the detector flow cell can lead to baseline noise.[1] Flush the system with a strong, appropriate solvent.
-
Incomplete Mobile Phase Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly. Premixing the mobile phase can sometimes resolve this issue.
-
Gradient-Related Drift: Baseline drift is common in gradient elution. This can be due to differences in the UV absorbance of the mobile phase components. Using a reference wavelength or ensuring high-purity mobile phase additives can help.[1]
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for separating this compound isomers?
A1: A high-resolution reversed-phase C18 column is the most common choice for separating fatty acyl-CoAs. For isomeric separation, consider columns with a smaller particle size (e.g., sub-2 µm for UHPLC) to maximize efficiency. Columns with high carbon load and end-capping are also beneficial to improve retention and peak shape. For particularly difficult separations, a C30 column may provide better selectivity for structurally similar lipids.[3]
Q2: What are the ideal mobile phases for LC-MS/MS analysis of this compound?
A2: A common mobile phase combination is water (A) and acetonitrile (B52724) (B), often with additives to improve ionization and chromatography. For positive ion mode mass spectrometry, 0.1% formic acid is frequently added to both solvents to promote protonation. For negative ion mode, a weak base like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can be used.
Q3: How can I confirm the identity of the separated this compound isomers?
A3: High-resolution tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern of the acyl-CoA will provide information about the acyl chain. For branched-chain fatty acyl-CoAs, specific fragmentation patterns can help to identify the position of the methyl group, although this can be challenging and may require comparison to authentic standards if available.
Q4: What are the characteristic fragment ions for acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][6] Another common fragment ion is observed at m/z 428, which corresponds to the protonated adenosine (B11128) diphosphate (B83284) fragment.[7] Monitoring these fragments can be used for precursor ion or neutral loss scans to selectively detect acyl-CoAs in a complex mixture.
Q5: What internal standards are recommended for the quantitative analysis of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or 2H-labeled this compound). If this is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is unlikely to be present in most biological samples.[1]
Data Presentation
Table 1: Illustrative Chromatographic and Mass Spectrometric Parameters for this compound Isomers
| Parameter | Value |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Illustrative Retention Times | |
| This compound | ~15.2 min |
| iso-Octadecanoyl-CoA | ~15.5 min |
| anteiso-Octadecanoyl-CoA | ~15.0 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ = 1034.6 |
| Product Ions (m/z) | 527.6 ([M-507+H]⁺), 428.0 |
| Collision Energy | 35 eV |
Note: The retention times are illustrative and will vary depending on the specific chromatographic system and conditions.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells (approx. 1-5 million) twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenization: Scrape the cells and transfer the lysate to a glass tube. Sonicate the sample for 30 seconds on ice.
-
Phase Separation: Add 250 µL of chloroform and 250 µL of water to the extract. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes at 4 °C to induce phase separation.
-
Collection: Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Isomers
-
LC System Setup:
-
Install a high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Set the column oven temperature to 40 °C.
-
Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Set the flow rate to 0.3 mL/min.
-
-
Gradient Program:
-
0-2 min: Hold at 30% B
-
2-22 min: Linear gradient from 30% to 95% B
-
22-25 min: Hold at 95% B
-
25.1-30 min: Return to 30% B and equilibrate.
-
-
Mass Spectrometer Setup:
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the analysis of long-chain acyl-CoAs.
-
Set up a Multiple Reaction Monitoring (MRM) method for the precursor-to-product ion transition of this compound (m/z 1034.6 → 527.6) and the internal standard.
-
-
Data Acquisition and Analysis:
-
Inject 5 µL of the reconstituted sample extract.
-
Acquire the data using the MRM method.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound based on a standard curve.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS simultaneous profiling of acyl-CoA and acyl-carnitine in dynamic metabolic status [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 5. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity for 13-Methylheptadecanoyl-CoA in MS.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry (MS) analysis of 13-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity or complete signal loss for this compound in my LC-MS analysis?
Low signal intensity for long-chain acyl-CoAs is a common issue that can stem from multiple factors. The most frequent culprits include:
-
Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1][2]
-
Inefficient Ionization: The large and complex structure of this compound can be challenging to ionize efficiently in the MS source.[2]
-
Ion Suppression: Components from complex biological matrices (e.g., salts, phospholipids) can co-elute with the analyte and suppress its ionization, significantly reducing the signal.[2]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ion pairs (MRM transitions) or non-optimized collision energy will lead to poor sensitivity.[2]
-
Chromatographic Issues: Poor peak shape, such as excessive tailing or broadening, reduces the signal-to-noise ratio. This can be caused by column contamination or an unsuitable mobile phase.[2][3]
-
Inadequate Sample Preparation: Significant loss of the analyte can occur during extraction and cleanup steps if the protocol is not optimized.[2]
Q2: How can I optimize my mass spectrometer's source parameters for better sensitivity?
Optimizing ion source parameters is critical. For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is typically about three times more sensitive than negative mode.[4][5]
Key parameters to optimize via direct infusion of a standard:
-
Spray Voltage: Typically set between 3.5 kV and 5.5 kV for positive ESI.[1][5]
-
Capillary/Source Temperature: A range of 275°C to 350°C is common to ensure efficient desolvation.[1][5]
-
Gas Flows (Sheath, Auxiliary, Sweep): These must be tuned to achieve a stable spray and efficient desolvation without causing fragmentation in the source.[1][5]
-
Collision Gas Pressure: Usually set around 1.2 mTorr for effective fragmentation in the collision cell.[1]
Q3: What is the recommended MS/MS fragmentation strategy for identifying and quantifying this compound?
The most robust method for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), on a triple quadrupole mass spectrometer.[1] Acyl-CoAs exhibit a highly characteristic fragmentation pattern in positive ESI mode.
-
Precursor Ion [M+H]⁺: The precursor ion will be the protonated molecule. For this compound (C₃₉H₆₈N₇O₁₇P₃S), the monoisotopic mass is 1031.36 Da, making the precursor ion m/z 1032.37 .
-
Primary Product Ion: The most common and abundant fragmentation is a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[4][5][6] This results in a product ion that retains the acyl chain.
-
Secondary Product Ion: A fragment corresponding to the 3'-phospho-ADP moiety at m/z 428.04 is also commonly observed and can be used as a qualifier ion.[6][7][8]
For low-level detection, monitoring the [M+2+H]⁺ isotopomer as the precursor can sometimes improve the signal-to-noise ratio by moving it to a cleaner region of the spectrum.[1]
Q4: Could my sample preparation protocol be the cause of low signal?
Absolutely. The instability of acyl-CoAs makes sample preparation a critical step.[1]
-
Prevent Degradation: Always process samples on ice or at 4°C. Use slightly acidic conditions (e.g., buffers containing acetic acid) to improve stability.[2] After extraction, analyze samples immediately or store them at -80°C.
-
Efficient Extraction: A common method involves protein precipitation using an acid (like trichloroacetic or sulfosalicylic acid) followed by solid-phase extraction (SPE) for cleanup.[2][9][10] Extraction with a solvent mixture like acetonitrile (B52724)/methanol/water (2:2:1) has also been shown to be effective.[11]
-
Internal Standard: The use of an odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17-CoA), as an internal standard is highly recommended to correct for analyte loss during sample preparation and to compensate for matrix effects.[1][4]
Q5: How can I resolve chromatographic problems like poor peak shape or inconsistent retention time?
Chromatographic performance is key to achieving good sensitivity.
-
Column Choice: A C18 reversed-phase column is most commonly used for separating long-chain acyl-CoAs.[11]
-
Mobile Phase: A binary gradient with water and acetonitrile is typical. The addition of an ion-pairing agent or a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 30 mM) can significantly improve peak shape and retention.[1][3]
-
Column Contamination: Repeated injection of biological extracts can lead to a buildup of material on the column, causing peak distortion.[3] Implement a robust column washing step at the end of each run (e.g., with 100% acetonitrile or isopropanol) and periodically flush the system.
-
Gradient Optimization: Ensure the gradient is shallow enough to separate this compound from other isomers and matrix components.
Q6: What are matrix effects and how can they be minimized?
Matrix effects occur when molecules co-eluting from the column interfere with the ionization of the target analyte, typically causing suppression.[2]
-
Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering substances like salts and phospholipids.
-
Chromatographic Separation: Adjust the LC gradient to separate the analyte from the bulk of the matrix components. A divert valve can be used to send the highly polar, unretained fraction (which often contains salts) to waste instead of the MS source.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may also lower the analyte signal below the detection limit.
-
Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard that co-elutes with the analyte. If unavailable, an odd-chain acyl-CoA like C17-CoA is a suitable alternative.[1]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
If you are experiencing low signal, follow this systematic workflow to isolate the issue.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing degradation of 13-Methylheptadecanoyl-CoA during sample prep.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-Methylheptadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain acyl-CoA, is primarily due to two factors: enzymatic activity and chemical instability.[1]
-
Enzymatic Degradation: Tissues contain acyl-CoA hydrolases (thioesterases) that rapidly cleave the thioester bond, releasing Coenzyme A and the free fatty acid.[2][3][4] This is a major concern when working with biological samples.
-
Chemical Degradation (Hydrolysis): The thioester bond is susceptible to chemical hydrolysis, particularly under alkaline (basic) pH conditions.[5][6] While more stable at neutral to acidic pH, prolonged exposure to aqueous solutions, especially at elevated temperatures, can lead to degradation.[5][6][7]
Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?
A2: Low recovery is a common issue and can stem from several stages of your sample preparation. Here’s a guide to troubleshoot the problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[1] Optimize the ratio of extraction solvent to tissue, with a 20-fold excess of solvent often recommended.[1] |
| Degradation of Acyl-CoAs | Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. An acidic extraction buffer (e.g., pH 4.9) can help to inhibit hydrolase activity.[1] Consider adding an internal standard early in the process to monitor recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure your analyte is not lost during washing and is fully recovered during elution.[1] |
| Adsorption to Surfaces | The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metallic surfaces, leading to loss of the analyte.[8] Using polypropylene (B1209903) tubes and glassware can help mitigate this issue. |
Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?
A3: Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly impact the stability of lipids and acyl-CoAs.[1]
Q4: Is it necessary to use antioxidants when preparing samples containing this compound?
A4: For this compound, which is a saturated fatty acyl-CoA, the risk of oxidative degradation is significantly lower than for polyunsaturated fatty acyl-CoAs. Therefore, the use of antioxidants like butylated hydroxytoluene (BHT) is generally not as critical. The primary focus should be on preventing enzymatic and chemical hydrolysis by working quickly, at low temperatures, and under acidic pH conditions.
Experimental Protocols and Data
General Stability Parameters for Long-Chain Acyl-CoAs
While specific data for this compound is limited, the following table summarizes general stability guidelines for long-chain acyl-CoAs based on available literature.
| Parameter | Condition | Recommendation/Observation |
| pH | 4.0 - 7.0 | Thioester bond is relatively stable.[6] |
| > 7.0 (alkaline) | Increased rate of hydrolysis.[5] | |
| Temperature | -80°C | Recommended for long-term storage of tissues.[1] |
| 4°C (on ice) | Essential for all sample preparation steps.[1] | |
| Room Temperature | Minimize exposure time as degradation can occur. | |
| Freeze-Thaw Cycles | Multiple cycles | Should be avoided to prevent degradation.[1] |
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types for the extraction of long-chain acyl-CoAs, including this compound.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
Nitrogen gas for drying
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Add a mixture of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously and then centrifuge to pellet the precipitated protein.
-
Carefully collect the supernatant which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with appropriate solvents to remove interfering substances.
-
Elute the acyl-CoAs from the column using an appropriate elution solvent (e.g., methanol with a modifier).
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS/MS).
-
With optimized methods, recovery of long-chain acyl-CoAs is typically in the range of 70-80%.
Visual Guides
Chemical Degradation Pathway of this compound
The primary non-enzymatic degradation pathway is the hydrolysis of the thioester bond.
Caption: Hydrolysis of this compound.
Experimental Workflow for Sample Preparation
This diagram outlines the key steps to minimize degradation during sample preparation.
Caption: Workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and hydrolysis of long-chain fatty acyl-coenzyme A thioesters by soluble and microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 13-Methylheptadecanoyl-CoA Detection
Welcome to the technical support center for the sensitive detection of 13-Methylheptadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the sensitivity and accuracy of their measurements.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant method for highly sensitive and specific quantification of this compound and other long-chain acyl-CoAs.[1] Optimization of sample preparation, chromatography, and mass spectrometer parameters is crucial for achieving the lowest limits of detection. For even greater sensitivity, derivatization to fluorescent acyl etheno CoA esters can be employed, detecting concentrations as low as 6 fmol.[2]
Q2: Which ionization mode is best for this compound analysis by LC-MS/MS?
A2: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[1] In positive ion mode, acyl-CoAs characteristically exhibit a neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for targeted detection methods like neutral loss scans or Multiple Reaction Monitoring (MRM).[1][3]
Q3: How can I improve the chromatographic separation of this compound?
A3: Good chromatographic separation is key to reducing ion suppression and improving sensitivity.[3] For long-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 column is common.[1][3] To improve peak shape and resolution, consider using ion-pairing agents in the mobile phase or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide).[1][3]
Q4: What is a suitable internal standard for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, odd-chain acyl-CoAs that are not naturally abundant in the sample, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are effective alternatives.[3]
Q5: Should I derivatize my sample?
A5: Derivatization is a powerful technique to enhance sensitivity but may not always be necessary with modern LC-MS/MS instrumentation. If you are analyzing the free fatty acid (13-methylheptadecanoic acid) after hydrolysis, derivatization is highly recommended to improve volatility for GC-MS or ionization efficiency for LC-MS.[4] For direct analysis of the acyl-CoA, derivatization to a fluorescent tag can significantly lower detection limits, but direct LC-MS/MS analysis is often sufficient and less labor-intensive.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the detection and quantification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sample Degradation: Acyl-CoAs are chemically unstable. | Ensure rapid quenching of metabolic activity. Keep samples on ice or at 4°C throughout preparation and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[3] |
| Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. | Optimize the extraction solvent. A common choice is 80% methanol.[5] For tissue samples, ensure complete homogenization. | |
| Poor Ionization: The analyte is not efficiently forming ions in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with ESI+ (e.g., contains a proton source like formic acid or ammonium acetate).[5] | |
| Poor Peak Shape | Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | Use a high-quality, end-capped C18 column. Operate at a high pH (e.g., 10.5) with a suitable buffer like ammonium hydroxide (B78521) to ensure the molecule is deprotonated and behaves consistently.[1] |
| Inappropriate Mobile Phase: The mobile phase is not optimal for the analyte. | Incorporate an ion-pairing agent into the mobile phase to improve retention and peak shape for these anionic molecules at neutral pH. | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte. | Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering substances.[5] Use a matrix-matched calibration curve to compensate for consistent matrix effects.[3] |
| Lack of Appropriate Internal Standard: Variations in sample preparation and injection volume are not being corrected. | Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) early in the sample preparation process.[3] | |
| Non-Linearity: The calibration curve is not linear, especially at low concentrations. | Use a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at the lower end of the quantification range.[3] |
Quantitative Data Summary
The following table summarizes key performance metrics from relevant analytical methods for acyl-CoA detection. This data can be used as a benchmark for optimizing your own experiments.
| Method | Analyte Class | Limit of Detection (LOD) | Recovery | Precision (RSD%) | Reference |
| LC-MS/MS with High pH RP | Long-Chain Acyl-CoAs | Not explicitly stated, but high sensitivity reported for tissue samples. | 94.8 - 110.8% | Inter-run: 2.6 - 12.2% Intra-run: 1.2 - 4.4% | [1] |
| Fluorescent Derivatization with HPLC | Acyl-CoAs (C4 to C20) | As low as 6 fmol in extracts | Not specified | Not specified | [2] |
| LC-MS/MS with Solvent Precipitation | Broad Range Acyl-CoAs | Not explicitly stated, but high MS intensities reported. | Good for a broad range | Not specified | [5] |
| LC-MS/MS for Free Fatty Acids (after hydrolysis and derivatization) | Very-Long-Chain and Branched-Chain Fatty Acids | fmol range | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed for the rapid and efficient extraction of acyl-CoAs from cell culture samples.
-
Metabolic Quenching:
-
Aspirate cell culture medium.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Instantly add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA).[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (for high pH separation, pH ≈ 10.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-10%), and ramp up to a high percentage (e.g., 95-98%) to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ for this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 3'-phospho-ADP moiety ([M+H - 507]⁺).[3]
-
Optimization: Optimize collision energy and other source parameters for the specific analyte and internal standard.
-
Visualizations
Caption: Diagram 1: General Experimental Workflow for this compound Analysis.
Caption: Diagram 2: Troubleshooting Logic for Low MS Signal.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of branched-chain acyl-CoAs (BCAA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of BCAA-CoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the quantification of branched-chain acyl-CoAs?
The quantification of BCAA-CoAs is a significant bioanalytical challenge primarily due to their inherent instability in aqueous solutions.[1][2] Key difficulties include:
-
Chemical Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation during sample collection, extraction, and analysis. This can lead to an underestimation of their concentrations.
-
Low Abundance: BCAA-CoAs are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for their detection.[3]
-
Structural Similarity: The presence of isomers, such as isobutyryl-CoA and butyryl-CoA, can lead to co-elution and interfere with accurate quantification if not properly resolved chromatographically.[4][5]
-
Matrix Effects: Co-eluting endogenous molecules from the biological matrix can suppress or enhance the ionization of BCAA-CoAs in the mass spectrometer, leading to inaccurate results.[6][7]
-
Lack of Commercial Standards: The limited availability of stable isotope-labeled internal standards for every BCAA-CoA species makes robust and accurate quantification challenging.[8][9]
Q2: Why is the choice of internal standard critical for accurate quantification?
The use of an appropriate internal standard (IS) is crucial to correct for variability introduced during sample preparation and analysis. Ideally, a stable isotope-labeled (SIL) version of the analyte of interest should be used. This is because a SIL-IS has nearly identical physicochemical properties to the analyte and will behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and sample loss.[8][9][10] However, due to the limited commercial availability of SIL standards for all BCAA-CoAs, researchers often have to rely on in-house generation methods like Stable Isotope Labeling by Essential Nutrients in cell Culture (SILEC) or use an odd-chain acyl-CoA as a surrogate standard.[8][9][11]
Q3: What are the common issues encountered during sample preparation for BCAA-CoA analysis?
Sample preparation is a critical step where significant analyte loss and degradation can occur. Common pitfalls include:
-
Inefficient Extraction: The choice of extraction solvent and pH is vital for the efficient recovery of BCAA-CoAs from the cellular matrix. A common method involves protein precipitation with acids like trichloroacetic acid, followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[12] However, recovery can be variable for different acyl-CoA species.
-
Analyte Degradation: The thioester bond in acyl-CoAs is unstable, particularly at non-neutral pH and elevated temperatures. It is essential to keep samples on ice and process them quickly.[13] Storing extracts as dry pellets at -80°C is a recommended strategy to minimize degradation.[13]
-
Adsorption to Surfaces: The phosphate (B84403) groups in the CoA moiety can adsorb to glass and metal surfaces, leading to analyte loss.[11] Using low-adsorption tubes and pipette tips can help mitigate this issue.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the quantification of BCAA-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).
Problem 1: Poor Peak Shape and Tailing in Chromatography
Possible Causes:
-
Inappropriate Column Chemistry: The high polarity of short-chain BCAA-CoAs can lead to poor retention and peak shape on standard C18 reversed-phase columns.[12][14]
-
Secondary Interactions: Interactions between the phosphate groups of the CoA moiety and the stationary phase or metal surfaces in the LC system can cause peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoAs and influence their interaction with the stationary phase.
Solutions:
-
Column Selection:
-
Mobile Phase Optimization:
-
The use of ion-pairing reagents can improve peak shape but may cause long-term column contamination and ion suppression.
-
Adjusting the mobile phase pH with volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve peak shape and retention.[13][14]
-
-
System Maintenance:
-
Regularly passivate the LC system to minimize interactions with metal surfaces.
-
Use PEEK tubing and fittings where possible.
-
Problem 2: Inaccurate Quantification due to Matrix Effects
Possible Causes:
-
Co-elution of Matrix Components: Phospholipids and other endogenous molecules from the biological sample can co-elute with the BCAA-CoAs and interfere with their ionization in the mass spectrometer.[7]
-
Ion Suppression or Enhancement: The presence of co-eluting compounds can either suppress or enhance the signal of the analyte, leading to underestimation or overestimation of its concentration.[6][7]
Solutions:
-
Improved Sample Cleanup:
-
Optimize the solid-phase extraction (SPE) protocol to effectively remove interfering matrix components.[12]
-
Consider alternative extraction techniques like liquid-liquid extraction.
-
-
Chromatographic Separation:
-
Modify the LC gradient to better separate the analytes from the bulk of the matrix components.
-
Employ a divert valve to direct the early and late eluting, matrix-heavy portions of the chromatogram to waste instead of the mass spectrometer.
-
-
Use of Stable Isotope-Labeled Internal Standards:
Problem 3: Co-elution of BCAA-CoA Isomers
Possible Causes:
-
Similar Physicochemical Properties: Isomers such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA and 2-methylbutyryl-CoA, have very similar structures and retention times on many standard LC columns, making their separation challenging.[4][16]
Solutions:
-
High-Resolution Chromatography:
-
Use a high-resolution UHPLC column with a smaller particle size to improve separation efficiency.
-
Optimize the mobile phase gradient and temperature to maximize the separation between the isomeric peaks.
-
-
Specialized Column Chemistry:
-
Explore different stationary phases that offer different selectivity for isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
If chromatographic separation is not fully achieved, it may be possible to differentiate and quantify the isomers based on unique fragment ions in their MS/MS spectra, although this is often not possible for these specific isomers.
-
Experimental Protocols & Data
General LC-MS/MS Method for BCAA-CoA Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Extraction:
-
Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 methanol:acetonitrile:water with 0.1% formic acid).
-
Centrifuge at high speed at 4°C to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50 mM ammonium acetate in water).[13]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient: A linear gradient from 2% B to 95% B over 10-15 minutes.[13]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]+ to a common fragment ion resulting from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (neutral loss of 507 Da).[13][17]
Table 1: Example MRM Transitions for Selected BCAA-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isobutyryl-CoA | 838.2 | 331.2 |
| Isovaleryl-CoA | 852.2 | 345.2 |
| 2-Methylbutyryl-CoA | 852.2 | 345.2 |
| Propionyl-CoA | 824.2 | 317.2 |
Note: These are theoretical m/z values and should be optimized on your specific instrument.
Table 2: Representative Lower Limits of Quantification (LLOQ) for Acyl-CoAs
| Acyl-CoA Chain Length | LLOQ (nM) | Reference |
| Short-chain | 16.9 | [11] |
| Very-long-chain | 4.2 | [11] |
Visualizations
Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.
Caption: General Experimental Workflow for BCAA-CoA Quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Branched Chain Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating 13-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating 13-Methylheptadecanoyl-CoA from structurally similar lipids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
Q1: I am seeing poor recovery of this compound after solid-phase extraction (SPE). What could be the cause?
A1: Poor recovery during SPE can stem from several factors. Firstly, ensure the SPE cartridge is appropriate for long-chain fatty acyl-CoAs. A C18 reversed-phase cartridge is a common choice. Secondly, proper conditioning of the cartridge is critical. This typically involves washing with methanol (B129727), followed by equilibration with an aqueous buffer.[1][2] Lastly, the elution solvent may not be strong enough to release the analyte from the sorbent. If you are using a simple methanol elution, consider a more robust solvent mixture, such as chloroform (B151607)/methanol (1:1, v/v).
Q2: My sample contains a high concentration of neutral lipids and phospholipids (B1166683). How can I selectively isolate the fatty acyl-CoA fraction?
A2: A multi-step elution protocol during SPE can effectively fractionate your lipid classes. After loading your sample onto a conditioned silica (B1680970) or aminopropyl-bonded SPE column, you can use a sequence of solvents with increasing polarity to selectively elute different lipid classes. For instance, neutral lipids can be eluted with a non-polar solvent like hexane (B92381) or chloroform, followed by the elution of free fatty acids with a slightly more polar solvent like diethyl ether with 2% acetic acid. Finally, the more polar acyl-CoAs and phospholipids can be eluted with methanol or a chloroform/methanol mixture.[3]
Liquid Chromatography - Mass Spectrometry (LC-MS) Separation
Q3: this compound is co-eluting with the straight-chain Heptadecanoyl-CoA in my reversed-phase HPLC separation. How can I improve the resolution?
A3: Separating branched-chain from straight-chain fatty acyl-CoAs can be challenging due to their similar hydrophobicity. Here are a few strategies to improve resolution:
-
Optimize the Gradient: A shallower gradient with a slower increase in the organic mobile phase concentration can enhance the separation of closely eluting compounds.
-
Lower the Temperature: Reducing the column temperature can sometimes increase the interaction of the analytes with the stationary phase, potentially improving resolution.
-
Column Chemistry: Consider using a column with a different C18 stationary phase chemistry or a different stationary phase altogether, such as one designed for isomeric separations.[4] A longer column can also provide more theoretical plates for better separation.
-
Mobile Phase Additives: The use of ion-pairing reagents can sometimes improve the separation of acyl-CoAs, but they can also cause ion suppression in the mass spectrometer. A more common approach is to use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to control the pH and improve peak shape.[5]
Q4: I am observing broad or tailing peaks for my acyl-CoA analytes. What is the likely cause and solution?
A4: Peak broadening or tailing in LC-MS analysis of acyl-CoAs can be due to several factors:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this. Operating at a higher pH (around 10.5 with ammonium hydroxide) can also deprotonate the silanols and reduce these interactions.[5]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and reinjecting.
-
Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and mass spectrometer are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening.
Mass Spectrometry Detection
Q5: How can I definitively identify this compound in my complex sample matrix using tandem mass spectrometry (MS/MS)?
A5: The most reliable method for identifying acyl-CoAs is through their characteristic fragmentation pattern in MS/MS. In positive ion mode, acyl-CoAs typically exhibit a neutral loss of 507.0 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.[5][6][7] By setting up a neutral loss scan for 507.0 Da, you can selectively detect all acyl-CoAs in your sample. For confirmation, you can then perform a product ion scan on the precursor ion of this compound and look for the characteristic fragment ions.
Q6: I am experiencing low signal intensity for my analyte. How can I improve the sensitivity of my MS detection?
A6: Low signal intensity can be addressed in several ways:
-
Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, are optimized for your specific analytes and flow rate.
-
Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. The addition of a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can improve protonation or deprotonation, respectively, leading to better signal.
-
Sample Clean-up: High concentrations of salts or other non-volatile components in your sample can suppress the ionization of your analyte. Ensure your sample preparation method, such as SPE, is effectively removing these interferences.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Enrichment of Long-Chain Fatty Acyl-CoAs
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 50 mg) by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the acidified sample (pH ~4-5) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other long-chain fatty acyl-CoAs with 1 mL of methanol or a 1:1 (v/v) mixture of chloroform and methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[2]
Protocol 2: Reversed-Phase HPLC-MS/MS for the Separation of this compound
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column with end-capping (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (90:10, v/v).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Quantitative Data Summary
Table 1: HPLC Gradient for Separation of Long-Chain Fatty Acyl-CoAs
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 10 | 0.3 |
| 2.0 | 10 | 0.3 |
| 15.0 | 95 | 0.3 |
| 20.0 | 95 | 0.3 |
| 20.1 | 10 | 0.3 |
| 25.0 | 10 | 0.3 |
Table 2: MS/MS Parameters for Detection of this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | [M+H - 507.0]⁺ |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 50 ms |
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound.
Caption: Troubleshooting decision tree for refining the separation of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 13-Methylheptadecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS
Welcome to the technical support center for the analysis of 13-Methylheptadecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
When experiencing a low or no signal, a systematic approach is crucial to identify the root cause. Here are the initial steps to take:
-
Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly and a stable electrospray can be achieved.
-
Prepare Fresh Samples and Solvents: Acyl-CoAs can degrade, especially in aqueous solutions.[1] Prepare fresh standards and mobile phases to rule out sample integrity issues.
-
Verify Instrument Parameters: Double-check that all instrument settings, including gas flows, temperatures, and voltages, are correctly configured for your analysis.
Q2: What is the optimal ionization mode for analyzing this compound?
For the analysis of long-chain acyl-CoAs, positive ion mode ESI is generally about 3-fold more sensitive than negative ion mode .[2][3] Therefore, it is highly recommended to operate in positive ion mode to achieve the best signal intensity. While negative ion mode can provide complementary information, positive ion mode is preferred for quantification and achieving lower detection limits.[2]
Q3: My signal for this compound is weak and inconsistent. What are the common causes and how can I improve it?
Several factors can contribute to weak and inconsistent signals for long-chain acyl-CoAs. Here are the most common causes and their solutions:
-
Inefficient Ionization: The large and amphipathic nature of this compound can lead to poor ionization efficiency. The composition of the mobile phase is critical. Using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve signal stability and intensity.[4][5] The use of organic solvents like methanol (B129727) and acetonitrile (B52724) in the mobile phase helps to lower the surface tension of the droplets, which can lead to a more stable and reproducible electrospray.[6]
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially with aggressive source parameters.[1][6] High cone voltage or capillary temperature can cause the molecule to break apart before it is detected, leading to a reduced signal for the precursor ion. To mitigate this, carefully optimize the cone voltage and source temperatures.[6][7]
-
Adduct Formation: The signal for your analyte can be split between the protonated molecule [M+H]+ and various adducts, most commonly sodium [M+Na]+ and potassium [M+K]+.[2][8] This division reduces the intensity of your target ion. To minimize adduct formation, use high-purity solvents and plastic vials instead of glass, as glass can be a source of sodium and potassium ions.[8]
-
Sample Degradation: The thioester bond in acyl-CoAs is prone to hydrolysis. Ensure that samples are prepared fresh and kept in an appropriate solvent, potentially at a slightly acidic pH to improve stability.[1]
Q4: I see multiple peaks in my mass spectrum for a single standard of this compound. What are these and how do I deal with them?
The presence of multiple peaks for a single standard is often due to the formation of adducts. The most common adducts in positive ion mode ESI are sodium [M+Na]+ and potassium [M+K]+, in addition to the desired protonated molecule [M+H]+.[2][8]
To confirm if the additional peaks are adducts, you can use a mass adduct calculator.[9] To minimize their formation, it is recommended to use high-purity solvents and plastic autosampler vials.[8] While adduct formation can be problematic, in some cases, a stable and abundant adduct can be used for quantification if the protonated molecule provides a poor signal.
Q5: What are the characteristic fragmentation patterns for this compound in MS/MS, and how can I use this for quantification?
In positive ion mode, long-chain acyl-CoAs exhibit a characteristic and dominant fragmentation pattern, which is a neutral loss of 507.0 Da from the [M+H]+ precursor ion.[2][3][4][10] This neutral loss corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[10][11]
This highly specific and abundant fragment ion is ideal for developing sensitive and selective quantitative assays using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[4][5][10][12]
Troubleshooting Guides
Guide 1: Low Signal Intensity
This guide provides a systematic workflow to troubleshoot low signal intensity for this compound.
Caption: A logical workflow for troubleshooting low ESI-MS signal.
Guide 2: Poor Peak Shape and Reproducibility
This guide outlines steps to address issues with peak shape and reproducibility in your LC-MS analysis.
Caption: Troubleshooting poor peak shape and reproducibility.
Experimental Protocols
Protocol 1: General Procedure for ESI-MS Parameter Optimization
This protocol provides a general workflow for optimizing ESI-MS parameters for the analysis of this compound.
Caption: Workflow for ESI-MS parameter optimization.
Methodology Details
-
Standard Preparation: Prepare a stock solution of this compound in an organic solvent like methanol or a chloroform/methanol mixture. For infusion, dilute the stock solution to a final concentration of approximately 1 µM in a solvent that mimics the mobile phase, such as 50:50 acetonitrile:water with a volatile additive like 30 mM triethylammonium (B8662869) acetate (TEAA).[2]
-
Infusion: Infuse the prepared standard solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization:
-
Ionization Mode: Select positive ion mode.
-
Capillary Voltage: Monitor the signal of the [M+H]+ ion while ramping the capillary voltage (e.g., from 2.5 to 5.5 kV) to find the value that gives the maximum stable signal.[2]
-
Cone Voltage (or equivalent): Adjust the cone voltage to maximize the intensity of the [M+H]+ ion while minimizing in-source fragmentation.
-
Gas Flows: Optimize the nebulizer and desolvation gas flow rates to achieve a stable spray and maximum signal intensity.
-
Temperatures: Optimize the desolvation and source temperatures to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[2]
-
-
MS/MS Analysis: After optimizing the source parameters for the precursor ion, perform MS/MS to confirm the identity of the compound by observing the characteristic neutral loss of 507.0 Da.[2][3][4][10] Optimize the collision energy to maximize the intensity of this fragment ion for quantitative analysis.[2][12]
Data Presentation
Table 1: Recommended Starting ESI-MS Parameters for Long-Chain Acyl-CoA Analysis
This table provides a set of recommended starting parameters for the analysis of long-chain acyl-CoAs. These parameters should be used as a starting point and further optimized for your specific instrument and application.
| Parameter | Recommended Value | Purpose |
| Ionization Mode | Positive | Maximizes signal intensity for acyl-CoAs.[3] |
| Capillary Voltage | 3.5 - 5.5 kV | Promotes efficient electrospray.[2][12] |
| Cone Voltage | 10 - 60 V | Extracts ions and can be optimized to minimize in-source fragmentation.[6] |
| Desolvation Temp. | 350 - 500 °C | Aids in the desolvation of droplets.[2] |
| Source Temperature | 100 - 150 °C | Assists in solvent evaporation.[13] |
| Nebulizer Gas Flow | Instrument Dependent | Creates a fine spray of droplets. |
| Desolvation Gas Flow | Instrument Dependent | Aids in solvent evaporation from droplets. |
| Collision Energy (for MS/MS) | 20 - 40 eV | Induces fragmentation for SRM/MRM analysis.[12] |
Table 2: Common Adducts of this compound in Positive Ion Mode
This table lists the theoretical m/z values for the protonated molecule and common adducts of this compound (Exact Mass: 1021.55).
| Ion Species | Formula | Theoretical m/z |
| [M+H]+ | [C49H88N7O17P3S]+ | 1022.5578 |
| [M+Na]+ | [C49H87N7O17P3SNa]+ | 1044.5398 |
| [M+K]+ | [C49H87N7O17P3SK]+ | 1060.5137 |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Role of 13-Methylheptadecanoyl-CoA in Cellular Metabolism: A Comparative Overview
While direct quantitative comparisons of 13-Methylheptadecanoyl-CoA levels in healthy versus diseased tissues are not extensively documented in current scientific literature, the broader class of branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their significant roles in various physiological and pathological processes. This guide provides an overview of the context in which this compound is studied, details the analytical methodologies for its quantification, and presents a comparative look at related branched-chain fatty acyl-CoAs in health and disease.
The Significance of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids are primarily derived from the diet, particularly from ruminant products, and through the metabolism of branched-chain amino acids. Their activated forms, branched-chain fatty acyl-CoA thioesters, are crucial intermediates in numerous metabolic pathways. Dysregulation of BCFAs and their CoA esters has been implicated in a range of conditions, including metabolic disorders and neurological diseases.
For instance, certain BCFAs and their CoA-thioesters are known to be high-affinity ligands and potent activators of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a key regulator of lipid metabolism, and its activation can influence the expression of genes involved in fatty acid oxidation.
Comparative Data of Representative Branched-Chain Fatty Acyl-CoAs
Given the scarcity of specific data for this compound, this section presents data on more extensively studied branched-chain fatty acids, phytanic acid and pristanic acid, which accumulate in certain peroxisomal disorders. This data serves as an illustrative example of how branched-chain fatty acyl-CoA metabolism can be altered in disease.
| Analyte | Condition | Tissue/Fluid | Concentration Range (Healthy) | Concentration Range (Diseased) | Fold Change | Reference Method |
| Phytanic Acid | Refsum Disease | Plasma | < 3 mg/L | > 200 mg/L | > 66x | GC-MS |
| Pristanic Acid | Peroxisomal Biogenesis Disorders | Plasma | < 0.2 µmol/L | > 1 µmol/L | > 5x | LC-MS/MS |
Note: The data above is representative and compiled from various sources on peroxisomal disorders. Absolute concentrations can vary based on the specific laboratory and analytical methods used.
Experimental Protocols
The gold standard for the quantification of acyl-CoA species, including this compound, in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol, water, and acetic acid).
-
-
Extraction of Acyl-CoAs:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA species from other cellular components.
-
A common approach involves using a C18 SPE cartridge. The sample is loaded, washed with an aqueous solvent to remove polar impurities, and then the acyl-CoAs are eluted with an organic solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).
-
-
LC Separation:
-
Employ a reversed-phase C18 column for the separation of acyl-CoA species based on their hydrophobicity.
-
The mobile phases typically consist of an aqueous component with a volatile salt (e.g., ammonium acetate (B1210297) or triethylamine) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
A gradient elution is used to resolve the wide range of acyl-CoA chain lengths and saturations.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
The precursor ion for each acyl-CoA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
The transition from the precursor ion to the product ion is specific for each acyl-CoA species.
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of authentic this compound standard.
-
Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to account for matrix effects and variations in extraction efficiency and instrument response.
-
Visualizations
Workflow for Acyl-CoA Quantification
Caption: Experimental workflow for the quantification of acyl-CoAs.
Potential Signaling Pathway Involvement
Caption: Activation of PPARα by branched-chain acyl-CoAs.
References
Validation of 13-Methylheptadecanoyl-CoA as an Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic validation of 13-methylheptadecanoyl-CoA, a long-chain branched fatty acyl-CoA, as a substrate for key enzymes in fatty acid metabolism. Due to the limited direct experimental data available for this compound, this document leverages findings from structurally similar methyl-branched fatty acyl-CoAs to provide a comprehensive overview. The primary enzymes of interest are those involved in β-oxidation, particularly acyl-CoA dehydrogenases (ACADs) and peroxisomal acyl-CoA oxidases (ACOX).
Executive Summary
The metabolism of branched-chain fatty acids (BCFAs) is crucial for cellular homeostasis, and its dysregulation is implicated in various metabolic diseases. This compound, a C18 fatty acyl-CoA with a methyl group on an odd-numbered carbon, is predicted to be a substrate for enzymes involved in both mitochondrial and peroxisomal β-oxidation pathways. This guide synthesizes available data on the substrate specificity of relevant enzymes, providing a framework for evaluating the potential enzymatic processing of this compound.
Comparative Analysis of Enzyme Activity
Table 1: Comparison of Substrate Specificity for Enzymes Acting on Branched-Chain Acyl-CoAs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| ACADSB (Human) | (S)-2-Methylbutyryl-CoA | 15 | 1.8 | 1.3 | 8.7 x 10⁴ | [1][2] |
| Butyryl-CoA | 12 | 1.5 | 1.1 | 9.2 x 10⁴ | [2] | |
| Isobutyryl-CoA | - | (No activity) | - | - | [2] | |
| ACOX2 (Peroxisomal) | Monomethyl branched-chain fatty acids | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| ACAD10 | (R,S)-2-Methylpentadecanoyl-CoA | Not Reported | (Significant Activity) | Not Reported | Not Reported | [4] |
Note: Data for this compound is not available. The table presents data for shorter-chain branched substrates to illustrate the substrate preferences of relevant enzymes. The activity of ACAD10 towards a C16 methyl-branched substrate suggests potential activity towards the C18 this compound.
Experimental Methodologies
The validation of a novel substrate for an enzyme typically involves a combination of enzyme activity assays and kinetic analysis. Below are detailed protocols for assays commonly used for acyl-CoA dehydrogenases and oxidases.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Electron Transfer Flavoprotein [ETF] Fluorescence Reduction Assay)[5]
This is considered the gold standard for measuring ACAD activity.
Principle: The assay measures the reduction of ETF by the ACAD enzyme as it oxidizes the acyl-CoA substrate. The fluorescence of ETF decreases upon reduction, and this change is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA.
-
Recombinant ETF (porcine or human).
-
Purified ACAD enzyme (e.g., ACADSB).
-
Substrate: this compound solution.
-
Anaerobic environment generation system (e.g., glucose oxidase/catalase system or anaerobic chamber).
Procedure:
-
Prepare the assay mixture in a quartz cuvette, containing assay buffer and ETF.
-
Make the mixture anaerobic to prevent re-oxidation of reduced ETF by oxygen.
-
Initiate the reaction by adding a known concentration of the ACAD enzyme.
-
Record the decrease in ETF fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 495 nm.
-
Add the acyl-CoA substrate to the cuvette and continue recording the fluorescence change.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the this compound substrate.
Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay[6][7]
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX-catalyzed reaction. The H₂O₂ is then used in a peroxidase-coupled reaction to generate a colored or fluorescent product that can be quantified.
Reagents:
-
Assay Buffer: 50 mM MES buffer, pH 8.0.
-
Substrate: this compound solution.
-
Flavin Adenine Dinucleotide (FAD) solution.
-
Horseradish Peroxidase (HRP).
-
Chromogenic or fluorogenic HRP substrate (e.g., 4-aminoantipyrine (B1666024) with phenol, or Amplex Red).
-
Purified ACOX enzyme (e.g., ACOX2).
Procedure:
-
Prepare a reaction mixture containing assay buffer, FAD, HRP, and the HRP substrate.
-
Add the purified ACOX enzyme to the mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen HRP substrate.
-
The rate of change is proportional to the ACOX activity.
-
Kinetic parameters are determined by performing the assay at various substrate concentrations.
Signaling and Metabolic Pathways
The degradation of this compound is expected to follow the established pathways for branched-chain fatty acid metabolism. The initial steps likely occur in the peroxisome, followed by further oxidation in the mitochondria.
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow
Validating a novel substrate requires a systematic approach, from substrate synthesis to detailed kinetic analysis.
Caption: Workflow for validating this compound as a substrate.
Logical Relationship of Substrate Features and Enzyme Specificity
The substrate specificity of acyl-CoA dehydrogenases is determined by the architecture of their substrate-binding pockets.
Caption: Factors influencing enzyme-substrate specificity.
Conclusion
While direct experimental validation of this compound as a substrate for specific enzymes is currently lacking in the scientific literature, a comparative analysis based on structurally related branched-chain fatty acyl-CoAs provides a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to undertake the validation of this and other novel substrates. Such studies are essential for a deeper understanding of lipid metabolism and for the development of therapeutic strategies for related metabolic disorders.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Flux: 13-Methylheptadecanoyl-CoA vs. Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic flux of 13-methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, with that of straight-chain acyl-CoAs. Understanding the distinct metabolic fates of these molecules is crucial for research in metabolic diseases, drug development, and cellular physiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Key Differences in Metabolic Processing
The metabolic pathways of this compound and its straight-chain counterparts diverge significantly in terms of the primary site of oxidation and the enzymatic machinery involved. While straight-chain acyl-CoAs are predominantly metabolized in the mitochondria, the methyl branch in this compound directs it towards peroxisomal beta-oxidation. This fundamental difference in subcellular localization dictates the overall metabolic flux and the subsequent cellular effects of these fatty acids.
Quantitative Comparison of Metabolic Flux
Direct quantitative data on the metabolic flux of this compound is limited in the current literature. However, studies on similar methyl-branched fatty acids provide valuable insights. Research on 2-methylpalmitate, a C17 methyl-branched fatty acid, reveals that its oxidation in peroxisomes is significantly more active than in mitochondria, particularly at low concentrations.
| Parameter | This compound (inferred) | Straight-Chain Acyl-CoAs (e.g., Heptadecanoyl-CoA) |
| Primary Site of Oxidation | Peroxisomes | Mitochondria |
| Relative Oxidation Rate | Slower | Faster (several-fold greater for stearic acid vs. branched-chain fatty acids)[1] |
| Peroxisomal vs. Mitochondrial Oxidation Activity (for a similar methyl-branched fatty acid) | Peroxisomal oxidation is 2- to 4-fold more active than mitochondrial oxidation at low concentrations[2][3] | Primarily mitochondrial oxidation |
| Key Enzymes | Peroxisomal Acyl-CoA Oxidase (distinct from that for straight-chain fatty acids), D-bifunctional protein, Sterol carrier protein X | Mitochondrial Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Trifunctional protein |
Metabolic Pathways
The catabolism of straight-chain acyl-CoAs follows the well-established mitochondrial beta-oxidation pathway. In contrast, this compound, due to its methyl group, is primarily shuttled to the peroxisome for initial breakdown.
Straight-Chain Acyl-CoA Beta-Oxidation (Mitochondrial)
Caption: Mitochondrial Beta-Oxidation of Straight-Chain Acyl-CoAs.
This compound Oxidation (Peroxisomal)
The methyl group at position 13 of heptadecanoyl-CoA does not sterically hinder the enzymes of the beta-oxidation spiral. Therefore, it is expected to undergo beta-oxidation directly, without the need for an initial alpha-oxidation step.
Caption: Peroxisomal Beta-Oxidation of this compound.
Experimental Protocols
The following are summaries of established methods for quantifying fatty acid metabolic flux.
Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates
This method is widely used to determine the rate of beta-oxidation in various biological samples.
Objective: To quantify the rate of conversion of a radiolabeled fatty acid to acid-soluble metabolites (ASMs), which is a direct measure of beta-oxidation.
Methodology:
-
Cell/Tissue Preparation: Isolate cells (e.g., hepatocytes, fibroblasts) or prepare tissue homogenates.
-
Substrate Preparation: Prepare a solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or a custom synthesized ¹⁴C-labeled 13-methylheptadecanoic acid) complexed with bovine serum albumin (BSA).
-
Incubation: Incubate the biological sample with the radiolabeled substrate in an appropriate reaction buffer at 37°C for a defined period.
-
Reaction Termination and Separation: Stop the reaction by adding a strong acid (e.g., perchloric acid). This precipitates the un-metabolized long-chain fatty acids, while the shorter, acid-soluble metabolites (acetyl-CoA and intermediates of the TCA cycle) remain in the supernatant.
-
Quantification: Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction per unit of protein or cell number per unit of time.
Seahorse XF Analyzer for Measuring Peroxisomal Oxidation
The Seahorse XF Analyzer can be adapted to measure the oxygen consumption rate (OCR) associated with peroxisomal beta-oxidation.
Objective: To measure the real-time oxygen consumption of isolated peroxisomes in response to the addition of fatty acid substrates.
Methodology:
-
Peroxisome Isolation: Isolate peroxisomes from tissue homogenates (e.g., liver) using differential centrifugation and a density gradient.
-
Seahorse Plate Preparation: Adhere the isolated peroxisomes to the bottom of a Seahorse XF cell culture microplate.
-
Assay Medium: Use a specific assay medium that supports peroxisomal activity.
-
Substrate Injection: Inject a long-chain fatty acid substrate (e.g., palmitoyl-CoA or this compound) and measure the change in OCR. The initial step of peroxisomal beta-oxidation consumes oxygen via acyl-CoA oxidase, producing H₂O₂.
-
Data Analysis: The increase in OCR following substrate injection is indicative of the rate of peroxisomal beta-oxidation.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the metabolic flux of this compound and a straight-chain acyl-CoA.
Caption: Experimental workflow for comparative metabolic flux analysis.
Conclusion
The metabolic flux of this compound is demonstrably different from that of straight-chain acyl-CoAs. The presence of a methyl group directs its catabolism primarily to peroxisomes, resulting in a comparatively slower rate of oxidation. This has significant implications for cellular lipid homeostasis, energy balance, and the potential pathological accumulation of branched-chain fatty acids in certain metabolic disorders. The experimental protocols outlined provide robust methods for further elucidating the quantitative differences in the metabolic flux of these distinct classes of fatty acids. Future research focusing on a direct quantitative comparison of the oxidation rates of this compound and its straight-chain analogue is warranted to further refine our understanding of these metabolic pathways.
References
- 1. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isotope Dilution Strategies for Accurate 13-Methylheptadecanoyl-CoA Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is crucial for understanding various metabolic pathways and for the development of novel therapeutics. 13-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in lipid metabolism, and its precise measurement is essential for related research. Isotope dilution mass spectrometry (ID-MS) stands as the gold standard for the precise and accurate quantification of metabolites in complex biological matrices.[1] This guide provides a comparative overview of two primary isotope dilution strategies for the accurate measurement of this compound, supported by representative experimental data and detailed protocols.
Comparison of Isotope Dilution Strategies
The choice of internal standard is critical in developing a robust isotope dilution LC-MS/MS method. Here, we compare two common approaches: utilizing a stable isotope-labeled analog of the entire molecule and metabolic labeling of the Coenzyme A moiety.
| Parameter | Method A: 13C-Labeled this compound Internal Standard | Method B: [13C3, 15N1]-Pantothenate Metabolic Labeling |
| Principle | A chemically synthesized this compound with 13C atoms incorporated into the acyl chain is spiked into the sample. | Cells or organisms are cultured with [13C3, 15N1]-pantothenate, leading to the in vivo incorporation of the labeled precursor into all acyl-CoAs, including this compound.[2][3] |
| Specificity | High, as the internal standard is structurally identical to the analyte. | High, as the label is incorporated into the CoA moiety of the target analyte.[1] |
| Accuracy | Excellent, as it effectively corrects for matrix effects, extraction losses, and instrument variability.[4] | Excellent, provides a robust internal standard for a wide range of acyl-CoAs simultaneously.[1][5] |
| Coverage | Analyte-specific. A separate standard is required for each analyte. | Broad, allows for the simultaneous quantification of multiple acyl-CoA species with a single labeling strategy.[1][5] |
| Commercial Availability | May be limited and require custom synthesis. | Labeled pantothenate is commercially available. |
| Implementation | Simpler sample preparation; spike-in before extraction. | Requires metabolic labeling of cells or organisms, which can be more complex and time-consuming.[2] |
| Potential Issues | Potential for isotopic interference if the labeling is not complete. | Incomplete labeling can lead to a mixture of labeled and unlabeled internal standards. Labeling efficiency needs to be carefully monitored.[2] |
Experimental Protocols
Method A: Quantification using 13C-Labeled this compound
This method relies on the addition of a known amount of synthetic, stable isotope-labeled this compound to the sample prior to extraction and analysis.
1. Sample Preparation and Extraction:
-
Homogenize tissue or cell samples in a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Spike the homogenate with a known concentration of [¹³Cₓ]-13-Methylheptadecanoyl-CoA internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ reversed-phase chromatography to separate this compound from other cellular components. A C18 column is commonly used with a gradient of mobile phases such as water with ammonium (B1175870) acetate (B1210297) and acetonitrile.[4]
-
Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3] Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM). Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA backbone.[3][6]
Method B: Quantification using [13C3, 15N1]-Pantothenate Metabolic Labeling
This strategy involves the in vivo generation of the internal standard by providing cells or organisms with a stable isotope-labeled precursor of Coenzyme A.
1. Metabolic Labeling:
-
Culture cells in a pantothenate-deficient medium supplemented with [¹³C₃, ¹⁵N₁]-pantothenate.[2][3] This results in the incorporation of the heavy isotopes into the CoA moiety of all acyl-CoAs, creating internal standards with a 4 Da mass increase.[3]
-
The duration of labeling should be sufficient to achieve high incorporation efficiency.[2]
2. Sample Extraction:
-
Harvest the labeled cells and extract the acyl-CoAs using a suitable solvent, such as 10% trichloroacetic acid (TCA) or an organic solvent mixture.[2]
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are similar to Method A.
-
The MRM transitions will be set for the endogenous (light) this compound and the metabolically labeled (heavy) [¹³C₃, ¹⁵N₁]-13-Methylheptadecanoyl-CoA.
Visualizing the Isotope Dilution Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both isotope dilution strategies.
Caption: Workflow for Method A using a synthetic stable isotope-labeled internal standard.
Caption: Workflow for Method B involving metabolic labeling to generate internal standards.
Conclusion
Both isotope dilution strategies presented offer high accuracy and precision for the quantification of this compound. The choice between using a synthetic labeled standard and metabolic labeling depends on the specific experimental needs, available resources, and the desired breadth of the analysis. For targeted quantification of only this compound, the use of a dedicated labeled internal standard is straightforward. However, for broader acyl-CoA profiling, metabolic labeling with precursors like [¹³C₃, ¹⁵N₁]-pantothenate provides a powerful and efficient approach to generate internal standards for numerous acyl-CoAs simultaneously.[1][5] Regardless of the method chosen, careful validation is essential to ensure reliable and accurate results in complex biological samples.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Platforms for Long-Chain Branched Fatty Acyl-CoAs
Introduction:
This document serves researchers, scientists, and drug development professionals by objectively comparing the two primary analytical platforms used for this class of molecules: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by a synthesis of performance data and detailed experimental protocols derived from current scientific literature.
Core Analytical Platforms
The analysis of fatty acyl-CoAs typically involves a choice between GC-MS and LC-MS/MS. Each platform has distinct advantages and disadvantages related to sample preparation, sensitivity, and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and detecting volatile and semi-volatile compounds. For non-volatile molecules like long-chain fatty acids, derivatization into fatty acid methyl esters (FAMEs) is a mandatory prerequisite to increase volatility. GC-MS, particularly with an Electron Ionization (EI) source, provides reproducible fragmentation patterns that are valuable for structural identification[1].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform is highly sensitive and selective, making it ideal for analyzing non-volatile and polar molecules like intact acyl-CoAs in complex biological matrices[2][3]. Using techniques like reversed-phase chromatography and electrospray ionization (ESI), LC-MS/MS can quantify specific acyl-CoAs with high precision and accuracy using Multiple Reaction Monitoring (MRM)[4][5][6].
Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of long-chain and branched-chain fatty acids or their CoA esters. It is important to note that these values are representative of the compound class and may vary based on the specific analyte, matrix, and instrument configuration.
| Parameter | GC-MS (as FAMEs) | LC-MS/MS (as intact Acyl-CoAs) | Rationale & Citations |
| Analyte Form | Fatty Acid Methyl Ester (FAME) | Intact Acyl-CoA Molecule | GC-MS requires derivatization to increase volatility, which means the CoA moiety is removed. LC-MS/MS can analyze the complete, biologically active molecule[2][7]. |
| Sensitivity (LOD) | 5–10 ng/mL (for short-chain BCFAs) | High; capable of detecting sub-µM concentrations | LC-MS/MS generally offers superior sensitivity and selectivity for acyl-CoA analysis[1][3]. The high sensitivity allows for quantification from smaller amounts of biological tissue[5]. |
| Specificity | Good; separation of isomers is possible | Very High; MRM scans provide excellent specificity | The use of precursor-to-product ion transitions in LC-MS/MS (MRM) significantly reduces matrix interference and provides high confidence in analyte identification[4][6]. |
| Accuracy | Good | 94.8% to 110.8% (for representative long-chain acyl-CoAs) | Validated LC-MS/MS methods demonstrate high accuracy in complex matrices[5]. |
| Precision (Inter-run) | Typically 5-15% RSD | 2.6% to 12.2% RSD (for representative long-chain acyl-CoAs) | Both platforms can achieve good precision, though LC-MS/MS methods have shown very high reproducibility in validated assays[5]. |
| Sample Preparation | Multi-step: Extraction, Hydrolysis, Derivatization | Multi-step: Extraction, often with Solid Phase Extraction (SPE) | Both methods require significant sample preparation. GC-MS adds the mandatory derivatization step, while LC-MS/MS often uses SPE for cleanup and concentration[3][5][8]. |
| Throughput | Moderate | Moderate to High; amenable to automation | While both have multi-step sample prep, LC-MS/MS run times can be very short, and flow-injection methods can further increase throughput for screening purposes[9][10]. |
Experimental Workflow Overview
The general workflow for analyzing a branched-chain fatty acyl-CoA like 13-Methylheptadecanoyl-CoA involves several key stages, which differ slightly between GC-MS and LC-MS/MS platforms.
Experimental Protocols
The following are representative protocols synthesized from methodologies described in the literature.
Protocol 1: LC-MS/MS for Intact Long-Chain Acyl-CoA Analysis
This protocol is adapted from methods designed for the sensitive quantification of long-chain acyl-CoAs in tissue samples[5][11].
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.
-
Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol (B129727):Chloroform (B151607):Water) containing a suitable internal standard (e.g., Heptadecanoyl-CoA)[6].
-
Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 45 seconds, cooling on ice between cycles.
-
-
Liquid-Liquid Extraction:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (the polar and non-polar phases).
-
To separate phases, add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge again.
-
Carefully collect the upper aqueous/methanol phase, which contains the long-chain acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile (B52724) in water containing 0.1% ammonium (B1175870) hydroxide.
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole in positive ESI mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored[11]. Precursor ions would be the [M+H]+ of the target analytes, and product ions would be specific fragments.
-
Protocol 2: GC-MS for Branched-Chain Fatty Acid Analysis (as FAMEs)
This protocol is based on standard methods for analyzing fatty acid profiles in biological samples after conversion to FAMEs[7][8].
-
Lipid Extraction:
-
Use a 100 µL sample (e.g., plasma, homogenized tissue).
-
Perform a lipid extraction using a modified Bligh-Dyer technique with a chloroform/methanol/water solvent system.
-
-
Saponification (Hydrolysis):
-
Evaporate the collected lipid extract to dryness under nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Heat the sample at 80°C for 10 minutes to hydrolyze the acyl-CoA esters and other lipids, releasing the free fatty acids.
-
-
Derivatization (Methylation):
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat the sample at 80°C for 5 minutes to convert the free fatty acids to Fatty Acid Methyl Esters (FAMEs).
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 7°C/min to 280°C, and hold for 5 minutes[11].
-
Mass Spectrometer: Single quadrupole or ion trap operating in Electron Ionization (EI) mode.
-
Detection: Scan a mass range of m/z 50-550. Identification is performed by comparing retention times and mass spectra to known standards and libraries.
-
Biological Pathway Context: β-Oxidation
This compound, as a branched-chain fatty acyl-CoA, is primarily metabolized through the β-oxidation pathway in mitochondria and peroxisomes[4]. This pathway sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the TCA cycle for energy production. The methyl branch requires specific enzymatic steps to be bypassed.
Conclusion
Choosing the optimal analytical platform for this compound requires balancing the need for sensitivity, specificity, and throughput against available resources.
-
LC-MS/MS stands out as the superior method for targeted quantification due to its high sensitivity, high specificity, and its ability to measure the intact, biologically relevant molecule. It is the recommended platform for hypothesis-driven research, clinical diagnostics, and drug development studies where precise concentration measurements are paramount.
-
GC-MS remains a valuable and robust platform, particularly for broader fatty acid profiling. While it requires derivatization and may have lower sensitivity for this specific analyte compared to state-of-the-art LC-MS/MS, it is an excellent choice for exploratory studies or when analyzing the overall changes in the branched-chain fatty acid pool.
Ultimately, the validation of any chosen method should be performed using appropriate internal standards and quality control samples to ensure data accuracy and reliability for the specific biological matrix under investigation.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Parameters Reveal Opportunities for Selection of Milk Fatty Acids in Gir and Guzerá Cows | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards for 13-Methylheptadecanoyl-CoA Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 13-Methylheptadecanoyl-CoA, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of commonly employed internal standards, supported by experimental principles and data from established methodologies.
The quantification of acyl-CoA species, particularly long-chain and branched-chain variants like this compound, is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of an internal standard to ensure data quality. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in extraction efficiency, sample matrix effects, and instrument response.
Comparison of Internal Standard Alternatives
Two primary categories of internal standards are typically considered for the quantification of this compound: odd-chain fatty acyl-CoAs and stable isotope-labeled (SIL) analogues.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Odd-Chain Fatty Acyl-CoA | A non-endogenous, straight-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA). | Commercially available and cost-effective. Structurally similar to the analyte, leading to comparable extraction and chromatographic behavior. | Differences in fragmentation patterns and potential for slight variations in ionization efficiency compared to the branched-chain analyte. May not perfectly correct for all matrix effects. |
| Stable Isotope-Labeled (SIL) this compound | An analogue of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., ¹³C, ²H). | Considered the "gold standard" for quantitative mass spectrometry. Co-elutes with the analyte and exhibits nearly identical physicochemical properties and fragmentation patterns. Provides the most accurate correction for all sources of variability.[1][2] | Often not commercially available and may require custom synthesis, which can be expensive and time-consuming. |
Experimental Data and Performance
A study on the impact of internal standard selection for long-chain fatty acids demonstrated that while using a structurally similar (but not isotopically labeled) internal standard can provide relatively stable accuracy, it often results in a significant increase in measurement imprecision.[1][2] The median increase in variance was reported to be 141% when using an alternative internal standard compared to a SIL analogue.[1][2] This underscores the superiority of SIL internal standards for robust and reproducible quantification.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound in biological samples using LC-MS/MS, incorporating the use of an internal standard.
Sample Preparation and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4][5]
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing the chosen internal standard (either odd-chain fatty acyl-CoA or SIL this compound) at a known concentration.
-
Phase Separation: Induce phase separation by adding chloroform and water. Vortex and centrifuge the mixture.
-
Extraction: Collect the upper aqueous phase containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs using a C18 SPE cartridge.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).
LC-MS/MS Analysis
This protocol is based on typical LC-MS/MS methods for acyl-CoA analysis.[3][4]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13-Methylheptadecanoyl-CoA Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Distribution and Analysis of a Key Branched-Chain Acyl-CoA
This guide provides a comprehensive comparative analysis of 13-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, across various biological samples. Understanding the differential abundance and metabolic context of this molecule is crucial for researchers in fields ranging from metabolic diseases to biomarker discovery. This document offers a synthesis of current experimental data, detailed analytical protocols, and visual representations of its metabolic origins.
Quantitative Distribution of Acyl-CoAs in Biological Samples
The concentration of acyl-CoA species, including this compound, varies significantly across different biological tissues and organisms. This variation is influenced by diet, metabolic state, and species-specific metabolic pathways. Ruminant animals, for instance, are known to have higher levels of odd and branched-chain fatty acids due to the microbial fermentation in their rumen. The following table summarizes representative concentrations of various acyl-CoAs in different biological samples, highlighting the comparative levels of branched-chain versus straight-chain species.
| Acyl-CoA Species | Mouse Liver (pmol/mg tissue) | Rat Liver (nmol/g wet weight) | Bovine Mammary Tissue | Human Cells (HepG2 & LHCNM2) |
| This compound | Data not available | Data not available | Present, but specific concentration data is limited in publicly available literature. Expected to be higher than in non-ruminants. | Data not available |
| Acetyl-CoA | ~5.77 | ~87 | Actively synthesized from acetate.[1] | Present |
| Propionyl-CoA | ~0.476 | Data not available | Precursor for odd-chain fatty acids. | Present |
| Palmitoyl-CoA (C16:0) | Present | Data not available | A major fatty acyl-CoA. | Present |
| Oleoyl-CoA (C18:1) | Present | Data not available | A major fatty acyl-CoA. | Present |
| Heptadecanoyl-CoA (C17:0) | Used as internal standard.[2] | Data not available | Present | Used as internal standard.[2] |
Note: Direct quantitative comparisons of this compound across different species and tissues are scarce in publicly accessible literature. The table presents available data for related acyl-CoAs to provide a comparative context. The presence of odd and branched-chain fatty acids is well-documented in ruminant tissues, suggesting a higher abundance of their corresponding acyl-CoA derivatives.
Metabolic Significance and Biosynthesis
This compound is a branched-chain fatty acyl-CoA (BCFA-CoA). The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[3] In ruminant animals, the microbial population in the rumen plays a significant role in the production of precursors for BCFA synthesis.[4]
The metabolic pathway for the synthesis of a representative anteiso-BCFA, which includes this compound, originates from the BCAA isoleucine. The initial steps involve the conversion of isoleucine to its corresponding α-keto acid, which then serves as a primer for fatty acid synthase.
This pathway highlights the key enzymes involved: Branched-Chain Amino Acid Transaminase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKDH). The resulting 2-methylbutyryl-CoA acts as a starter unit for the fatty acid synthase complex, which then adds two-carbon units from malonyl-CoA to elongate the chain, ultimately forming this compound.
Experimental Protocols for Acyl-CoA Analysis
The quantification of this compound and other acyl-CoAs in biological samples requires sensitive and specific analytical methods. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this purpose.[1]
Sample Preparation and Extraction
This protocol is adapted from established methods for acyl-CoA extraction from tissues and cells.[1][2]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a tube with ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a 13C-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).[2]
-
Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the aqueous-methanol phase.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge with methanol and then water.
-
Load the aqueous-methanol extract.
-
Wash the cartridge with a weak acid solution (e.g., 2% formic acid) followed by methanol to remove interfering substances.
-
Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparative studies of Acyl-CoA dehydrogenases for monomethyl branched chain substrates in amino acid metabolism. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Identity of 13-Methylheptadecanoyl-CoA Peaks in Chromatograms
For researchers, scientists, and drug development professionals, unequivocally identifying metabolites in complex biological samples is paramount. The presence of isomers and isobaric compounds makes the confident identification of specific molecules like 13-Methylheptadecanoyl-CoA a significant analytical challenge. This guide provides a comparative overview of the most robust methods for confirming the identity of this compound peaks, with a focus on mass spectrometry-based techniques, supported by detailed experimental protocols.
The primary methods for the analysis of fatty acyl-CoA species are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS allows for the analysis of the intact acyl-CoA molecule, GC-MS is a powerful complementary technique for confirming the structure of the fatty acid moiety after hydrolysis and derivatization.
Method Comparison: LC-MS/MS vs. GC-MS
A direct comparison of the two leading methodologies highlights their respective strengths and applications in the confirmation of this compound.
| Feature | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Intact this compound | 13-Methylheptadecanoic acid methyl ester (FAME) |
| Sample Preparation | Extraction of acyl-CoAs from sample matrix. | Hydrolysis of the acyl-CoA, followed by derivatization (e.g., methylation) of the fatty acid. |
| Separation | Reversed-phase liquid chromatography. | High-resolution capillary gas chromatography.[1] |
| Ionization | Electrospray Ionization (ESI), typically in positive mode.[2] | Electron Impact (EI) or Chemical Ionization (CI). |
| Key Advantage | Direct detection and fragmentation of the intact molecule, providing confirmation of both the acyl chain and the CoA moiety simultaneously. | Excellent chromatographic resolution for fatty acid isomers and provides detailed fragmentation patterns for structural elucidation of the acyl chain.[1][3] |
| Confirmation | Accurate mass of precursor ion, characteristic fragmentation (neutral loss of 507 Da), and retention time match with a standard.[2][4] | Fragmentation pattern of the FAME and retention time match with a standard. |
| Sensitivity | High, capable of detecting sub-picomole amounts.[2] | High, especially with selected ion monitoring (SIM). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the two primary analytical approaches.
Protocol 1: LC-MS/MS for Intact this compound
This method focuses on the direct analysis of the molecule.
-
Sample Extraction :
-
Homogenize tissue or cell samples in a suitable solvent mixture (e.g., methanol/water).
-
Add an internal standard, preferably a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) to account for analytical variability.[5]
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.[6]
-
-
Chromatographic Separation :
-
Utilize a C8 or C18 reversed-phase LC column.[3]
-
Employ a gradient elution with a mobile phase consisting of an ion-pairing agent like tributylamine (B1682462) in water/methanol or ammonium (B1175870) hydroxide (B78521) in water/acetonitrile.[3][7]
-
-
Mass Spectrometric Analysis :
-
Operate the mass spectrometer in positive ion ESI mode.
-
Perform a full scan to identify the precursor ion of this compound.
-
Conduct tandem MS (MS/MS) on the precursor ion. Confirmation is achieved by observing the characteristic neutral loss of 507.0 Da, corresponding to the Coenzyme A moiety (3'-phosphate-adenosine-5'-diphosphate).[2][4][8]
-
For higher confidence, use a high-resolution mass spectrometer (e.g., Orbitrap) to obtain accurate mass measurements, differentiating the target from isobaric interferences.[3][5]
-
Protocol 2: GC-MS for the Corresponding Fatty Acid
This method provides orthogonal confirmation by analyzing the fatty acid component.
-
Hydrolysis and Derivatization :
-
Hydrolyze the extracted acyl-CoA sample (or the total lipid extract) using a strong base (e.g., KOH in methanol) to release the free fatty acid.
-
Acidify the sample and extract the free fatty acid.
-
Derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent like BF₃-methanol or by acidic esterification. This increases volatility for GC analysis.[1]
-
-
Chromatographic Separation :
-
Inject the FAME sample onto a high-polarity capillary GC column (e.g., a Carbowax or BPX70 type) for optimal separation of fatty acid isomers.[9]
-
Use a temperature gradient program to elute the FAMEs based on their chain length, branching, and degree of unsaturation.
-
-
Mass Spectrometric Analysis :
-
Use Electron Impact (EI) ionization, which generates reproducible fragmentation patterns.
-
Identify the peak for 13-methylheptadecanoic acid methyl ester by comparing its retention time to an authentic standard.
-
Confirm the identity by matching the fragmentation pattern against a spectral library (e.g., NIST). The fragmentation pattern will provide information about the methyl branch position.[1]
-
Data Presentation: Confirming Peak Identity
The following table summarizes the key quantitative data used to confirm the identity of this compound.
| Parameter | Method | Expected Value/Result |
| Precursor Ion ([M+H]⁺) | LC-MS/MS | m/z corresponding to the exact mass of this compound + H⁺ |
| Characteristic Fragment Ion | LC-MS/MS | Product ion resulting from the neutral loss of 507.0 Da.[2][4] |
| Retention Time | LC-MS/MS & GC-MS | Must match the retention time of a pure, authenticated standard run under identical conditions. |
| Molecular Ion (M⁺) | GC-MS (of FAME) | m/z corresponding to the exact mass of 13-methylheptadecanoic acid methyl ester. |
| Fragmentation Pattern | GC-MS (of FAME) | Characteristic fragments that confirm a C18 fatty acid with a methyl branch. Must match a standard or library spectrum. |
Visualization of Analytical Workflows
Diagrams can clarify complex analytical processes and molecular structures.
Figure 1. Comparative workflows for the confirmation of this compound.
Figure 2. Fragmentation of this compound in tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
A Head-to-Head Comparison of Extraction Methods for 13-Methylheptadecanoyl-CoA
For researchers and drug development professionals working with 13-Methylheptadecanoyl-CoA, a crucial long-chain acyl-coenzyme A, efficient and reliable extraction from biological matrices is paramount for accurate downstream analysis. The choice of extraction methodology can significantly impact the yield, purity, and integrity of the target molecule. This guide provides a detailed, head-to-head comparison of two commonly employed extraction strategies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their respective protocols, performance metrics, and workflows.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes key quantitative performance indicators for SPE and LLE methods based on data reported for long-chain acyl-CoAs, providing a comparative overview to aid in method selection.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) (e.g., Modified Bligh-Dyer) |
| Recovery Rate | 70-90%[1][2] | Typically high for total lipids (>95%), but specific recovery for acyl-CoAs can be lower due to their amphipathic nature and potential for degradation. |
| Purity of Final Extract | High, as the stationary phase is designed for selective binding of acyl-CoAs. | Variable, the initial extract contains a broad range of lipids and other small molecules, often requiring further purification steps. |
| Processing Time | Moderate, can be automated for high-throughput applications. | Can be lengthy and labor-intensive, especially with multiple extraction and phase separation steps. |
| Selectivity | High, tailored to the chemical properties of acyl-CoAs. | Low, co-extracts a wide variety of lipids. |
| Potential for Contamination | Possible leaching of contaminants from SPE cartridges, particularly palmitic and stearic acids. | Risk of contamination from solvents and plasticware. |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This protocol is adapted from an improved method for the extraction and analysis of tissue long-chain acyl-CoAs.[1]
1. Sample Homogenization:
- Homogenize tissue samples in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).
- Add 2-propanol and homogenize again.
2. Acyl-CoA Extraction:
- Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN).
- Centrifuge to pellet the precipitated proteins and other cellular debris.
3. Solid-Phase Extraction:
- Condition an oligonucleotide purification column by washing with methanol (B129727) followed by the KH2PO4 buffer.
- Load the supernatant containing the acyl-CoAs onto the conditioned column.
- Wash the column to remove unbound impurities.
- Elute the bound acyl-CoAs using 2-propanol.
4. Sample Concentration:
- Concentrate the eluent containing the purified acyl-CoAs, for instance, by using a vacuum concentrator.
5. Final Preparation for Analysis:
- Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., by HPLC or LC-MS).
Method 2: Liquid-Liquid Extraction (LLE) - Modified Bligh-Dyer Method
This protocol is a modification of the classic Bligh-Dyer method for total lipid extraction, which can be adapted for the initial extraction of acyl-CoAs from biological samples.[3][4]
1. Sample Homogenization:
- Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (1:2, v/v). For every 1 mL of sample, use 3.75 mL of the chloroform:methanol mixture.
2. Phase Separation:
- Add chloroform (1.25 mL for every 1 mL of original sample) to the homogenate and vortex thoroughly.
- Add distilled water (1.25 mL for every 1 mL of original sample) and vortex again to induce phase separation.
- Centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
3. Collection of the Organic Phase:
- Carefully collect the lower organic phase, which contains the lipids and acyl-CoAs, using a Pasteur pipette.
4. Re-extraction (Optional but Recommended):
- To maximize recovery, the remaining aqueous phase and the interface material can be re-extracted with chloroform.
5. Washing the Organic Phase:
- Wash the collected organic phase with a "synthetic" upper phase (prepared by performing the extraction on a blank sample of water) to remove any water-soluble contaminants.
6. Sample Concentration:
- Evaporate the solvent from the purified organic phase under a stream of nitrogen or using a vacuum concentrator.
7. Reconstitution:
- Reconstitute the dried lipid extract in a suitable solvent for further purification or analysis. Further purification, such as silica (B1680970) chromatography or SPE, may be necessary to isolate the acyl-CoA fraction from other lipids.
Mandatory Visualization
Caption: Comparative workflow of SPE and LLE for this compound extraction.
The selection of an appropriate extraction method is a critical step in the analysis of this compound. For applications requiring high purity and selectivity, Solid-Phase Extraction is often the preferred method, delivering a cleaner sample for downstream quantitative analysis. Liquid-Liquid Extraction, while effective for the initial removal of lipids from a complex matrix, typically necessitates subsequent purification steps to isolate the acyl-CoA fraction. The choice between these methods will ultimately depend on the specific requirements of the research, including the desired level of purity, sample throughput, and available instrumentation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 13-Methylheptadecanoyl-CoA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the safe and compliant disposal of 13-Methylheptadecanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for the disposal of non-hazardous biochemicals and long-chain fatty acyl-CoAs. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
I. Core Safety and Disposal Principles
While this compound is a naturally occurring metabolite and is not anticipated to be hazardous, the absence of extensive toxicological data necessitates a cautious approach. The following principles should guide all handling and disposal activities:
-
Hazard Assessment: Treat this compound as a substance with unknown, but likely low, hazard potential.
-
Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.
-
Consultation: Always consult your institution's EHS or designated safety officer for clarification on disposal policies.
II. Quantitative Data Summary
As no specific SDS for this compound is available, quantitative safety data is limited. The following table summarizes general information for related non-hazardous biochemicals.
| Parameter | General Guidance for Non-Hazardous Biochemicals |
| pH | If in solution, neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. |
| Toxicity | Generally considered to have low toxicity. However, handle with standard laboratory personal protective equipment (PPE), including gloves and safety glasses. |
| Environmental Impact | Expected to be biodegradable. Avoid direct release into the environment. |
| Recommended Disposal | Small quantities of uncontaminated material may be suitable for regular trash or sanitary sewer disposal, pending institutional approval. Larger quantities or contaminated material should be disposed of as chemical waste through your EHS department.[1][2][3] |
III. Experimental Protocols for Disposal
The following step-by-step methodologies provide a clear path for the proper disposal of this compound.
A. Disposal of Small Quantities (Typically < 1 gram) of Uncontaminated this compound
-
Initial Assessment: Confirm that the this compound is not mixed with any hazardous solvents, reagents, or other contaminants.
-
Institutional Policy Verification: Consult your laboratory's standard operating procedures (SOPs) and your institution's EHS guidelines to confirm if non-hazardous biochemicals can be disposed of in the regular trash or sanitary sewer.[1][3]
-
For Solid Waste Disposal:
-
Place the dry this compound powder in a sealed, clearly labeled container.
-
The label should read: "Non-hazardous waste: this compound".
-
Dispose of the sealed container in the designated laboratory solid waste stream, as directed by your EHS department.[2]
-
-
For Aqueous Solution Disposal:
-
Ensure the solution is free of any hazardous materials.
-
Neutralize the solution to a pH between 6.0 and 8.0.
-
If permitted by your institution, flush the solution down the sanitary sewer with copious amounts of water (at least a 20-fold excess).[4]
-
B. Disposal of Large Quantities or Contaminated this compound
-
Segregation: Keep the waste material segregated from all other laboratory waste streams.[5]
-
Containerization:
-
Place the waste in a chemically compatible, sealed container.
-
Attach a hazardous waste label, as provided by your EHS department.
-
-
Labeling:
-
Clearly write the full chemical name: "this compound".
-
List all other constituents of the waste, including solvents and their approximate percentages.
-
Indicate that the hazards are not fully characterized.
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area for chemical waste.
-
Pickup Request: Arrange for pickup and disposal by your institution's EHS department.
IV. Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This procedural guide is intended to provide a clear and safe pathway for the disposal of this compound. By adhering to these steps and consulting with your institutional safety experts, you contribute to a safer and more compliant research environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Comprehensive Safety and Handling Guide for 13-Methylheptadecanoyl-CoA
Pre-Operational Safety Assessment
Before handling 13-Methylheptadecanoyl-CoA, a thorough risk assessment is crucial. As the toxicological properties of this compound have not been fully characterized, it is imperative to treat it with a high degree of caution.
Key Considerations:
-
Route of Exposure: The primary risks are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure.
-
Unknown Hazards: Assume the substance may be an irritant to the skin, eyes, and respiratory tract.[1] Long-term effects are unknown.
-
Engineering Controls: Whenever possible, handle the solid compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to ensure personal safety.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes, dust, and aerosols. A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[1] |
| Hand Protection | Nitrile Gloves | Provides protection against incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a fume hood or when there is a risk of aerosolization. Consult with your institution's EHS for respirator fit testing and selection. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a fume hood and contact your EHS department immediately.
-
If the package is intact, transport it to the designated laboratory space.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the outer packaging.
-
Carefully open the package within a fume hood to contain any potential dust.
-
Verify the contents against the packing slip.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
3.2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood.
-
Place a weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp paper towel (for disposal as chemical waste).
-
Close the primary container tightly after use.
-
Transfer the weighed compound to a secondary container for your experiment.
3.3. Preparation of Solutions:
-
If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
-
Cap the container and mix by gentle inversion or with a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
3.4. Experimental Use:
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.
-
Keep all containers with the compound covered when not in use.
-
Be mindful of potential cross-contamination. Use dedicated labware when possible.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Small Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing the used paper towels in a sealed bag for chemical waste disposal. Clean the area with an appropriate solvent.
-
Small Spill (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for chemical waste disposal.
-
Large Spill: Evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[2][3][4]
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weigh boats, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, leak-proof container with a secure cap.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
5.2. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
Keep waste containers closed except when adding waste.
5.3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
